Fmoc-Arg(Pmc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of the Pmc Protecting Group in Fmoc-Arginine Chemistry: A Technical Guide
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the precise assembly of amino acid sequences. For the trifunctional amino acid arginine, with its highly basic and nucleophilic guanidino side chain, effective protection is critical to prevent undesirable side reactions. This guide provides an in-depth examination of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, a key player in the repertoire of arginine protection strategies, particularly in the context of Fmoc-L-Arg(Pmc)-OH.
Core Function of the Pmc Protecting Group
The primary function of the Pmc group in Fmoc-Arg(Pmc)-OH is to mask the reactivity of the arginine side-chain guanidino group during peptide synthesis. The guanidinium (B1211019) group is strongly basic and can undergo protonation or participate in unwanted acylation reactions during the coupling steps of SPPS. By attaching the bulky, electron-withdrawing sulfonyl-based Pmc group, its nucleophilicity is suppressed, ensuring that peptide bond formation occurs exclusively at the N-α-amino group.
A defining characteristic of the Pmc group is its acid lability. It was specifically developed to be removed under moderately acidic conditions, typically with Trifluoroacetic acid (TFA).[1] This feature offers a significant advantage over older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), which required harsher acidic conditions for removal.[2] The compatibility of Pmc's cleavage conditions with those used for removing tert-butyl (tBu)-based side-chain protecting groups and for cleaving the finished peptide from standard resins like Wang or Rink Amide simplifies the final deprotection workflow.[1][3]
Cleavage Mechanism and Associated Side Reactions
The removal of the Pmc group is an acid-catalyzed process. The cleavage cocktail, predominantly composed of TFA, protonates the Pmc group, leading to the formation of a stabilized tertiary carbocation. This process liberates the free guanidino group on the arginine side chain.
However, the generation of these reactive carbocations is a significant drawback. In the presence of nucleophilic amino acid residues, particularly tryptophan (Trp), these cations can cause alkylation of the indole (B1671886) side chain.[1][2] This side reaction can drastically reduce the yield of the desired peptide. To mitigate this, "scavengers" such as water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) are added to the cleavage cocktail to trap the reactive cations before they can modify the peptide.[4]
Quantitative Comparison of Arginine Protecting Groups
The development of arginine protecting groups has evolved to optimize lability and minimize side reactions. The Pmc group was a notable improvement over Mtr, but the subsequent introduction of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group provided further advantages, especially for tryptophan-containing peptides.[5]
| Protecting Group | Relative Acid Lability | Cleavage Time (TFA) | Performance with Tryptophan-Containing Peptides |
| Mtr | Least Labile | Can require >2 hours, sometimes up to 24 hours[6] | Prone to side reactions due to harsh, prolonged cleavage conditions |
| Pmc | Moderately Labile | Typically 1-3 hours | Susceptible to causing significant tryptophan alkylation[1] |
| Pbf | Most Labile | Usually complete within 1-2 hours[5] | Significantly reduces tryptophan alkylation compared to Pmc[1][7] |
A notable study demonstrated that for a tryptophan-containing peptide, a 3-hour cleavage treatment with TFA resulted in a 46% yield of the desired product when Arg(Pmc) was used, compared to a 69% yield with Arg(Pbf).[1][2]
Experimental Protocols
Coupling of this compound in SPPS
This protocol outlines a standard manual coupling procedure for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF. Allow the reaction to proceed for 5-10 minutes, drain, and repeat with fresh solution for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and again with DMF (3 times) to remove all traces of piperidine.
-
Activation of Amino Acid: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (0.95 eq. relative to amino acid), and HOAt (1 eq. relative to amino acid) in DMF. Add DIPEA (2 eq. relative to amino acid) and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: To ensure completion, a small sample of resin beads can be removed and tested with a ninhydrin (B49086) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Cleavage and Deprotection of an Arg(Pmc)-Containing Peptide
This protocol describes the final step of cleaving the synthesized peptide from the resin while simultaneously removing the Pmc and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture ("Reagent K" is more robust, but a simpler cocktail is often sufficient):
-
TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v) .
-
For peptides containing tryptophan, the addition of 1,2-ethanedithiol (B43112) (EDT) or using Fmoc-Trp(Boc)-OH during synthesis is highly recommended to minimize side reactions.
-
-
Cold diethyl ether
-
Centrifuge and tubes
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Ensure the resin is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[4] For peptides with multiple Arg(Pmc) residues, a longer time may be required.[4][6] Monitoring the reaction by HPLC is recommended for optimization.[4]
-
Peptide Precipitation: Filter the resin to collect the TFA solution containing the cleaved peptide. Add this filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Washing: Carefully decant the ether. Wash the peptide pellet with fresh cold ether 2-3 times to remove residual scavengers and organic byproducts.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Freeze-dry the purified peptide fractions to obtain a stable, fluffy white powder.
References
Fmoc-Arg(Pmc)-OH molecular weight and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for N-α-Fmoc-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Pmc)-OH. This derivative of L-arginine is a key reagent utilized in Fmoc solid-phase peptide synthesis.[1][2][3] The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group serves as a protecting group for the guanidino function of the arginine side chain. This protecting group is notable for its acid lability, allowing for its removal with trifluoroacetic acid (TFA) concurrently with the cleavage of the peptide from Wang or Rink amide resins.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are critical for accurate reagent measurement and reaction stoichiometry in peptide synthesis workflows.
| Property | Value |
| Chemical Formula | C₃₅H₄₂N₄O₇S[2][3][4][5] |
| Molecular Weight | 662.8 g/mol [1][2][4][5] |
| CAS Number | 119831-72-0[2][3][5][6] |
Experimental Context and Usage
This compound is one of several sulfonyl-based protected arginine derivatives available for peptide synthesis. The selection of the protecting group is often dictated by the specific requirements of the peptide sequence and the desired deprotection strategy. The acid lability of the Pmc group is comparable to that of tert-butyl (tBu) based protecting groups.[1] In terms of increasing acid lability, the common arginine side-chain protecting groups are generally ordered as follows: Tos < Mts < Mtr < Pmc < Pbf.[1] When synthesizing peptides containing both arginine and tryptophan residues, it is often recommended to use this compound in conjunction with Fmoc-Trp(Boc)-OH to mitigate potential side reactions.[6]
Logical Workflow for Peptide Synthesis
The following diagram illustrates the logical workflow for the incorporation of an this compound residue during solid-phase peptide synthesis.
Caption: Logical workflow for incorporating this compound in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. This compound , 98+% , 119831-72-0 - CookeChem [cookechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C35H42N4O7S | CID 3010429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. This compound Novabiochem 119831-72-0 [sigmaaldrich.com]
The Solubility Profile of Fmoc-Arg(Pmc)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Ng-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Pmc)-OH, in dimethylformamide (DMF) and other organic solvents frequently used in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering critical data and methodologies to ensure the efficient and successful synthesis of arginine-containing peptides.
Executive Summary
The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency and the purity of the final peptide product. This compound is a key derivative for incorporating arginine residues.[1][2] Its dissolution behavior in solvents such as DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) is of paramount importance. This guide consolidates available solubility data, outlines a general experimental protocol for solubility determination, and illustrates the role of solubility within the SPPS workflow.
Quantitative Solubility Data
Precise, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, key data from technical datasheets provide a baseline for its solubility in DMF. For other common solvents, qualitative descriptions are generally used, and empirical determination is often necessary.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Assessment |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥ 0.5 M (~331.4 g/L) | Clearly Soluble |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Data not available | Generally considered a good solvent for SPPS[3] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available | Good solvent for polar compounds[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data not available | Used in SPPS, but solubility of Fmoc-AAs can be limited[3] |
The quantitative solubility in DMF is calculated based on the supplier information of "clearly soluble" at a concentration of 12.5 mmol in 25 ml of DMF. The molecular weight of this compound is 662.80 g/mol .[2]
Factors Influencing Solubility
The solubility of this compound and other protected amino acids is influenced by several factors:
-
Solvent Polarity : Polar aprotic solvents like DMF and NMP are generally effective at solvating the protected amino acid.[3]
-
Temperature : Increasing the temperature can enhance the solubility of many organic compounds, although this must be balanced against the potential for thermal degradation.
-
Purity of Solute and Solvent : Impurities can affect the dissolution properties. The presence of water in hygroscopic solvents like DMF can also influence solubility.
-
Aggregation : At high concentrations, protected peptides and amino acids can aggregate, especially those with hydrophobic moieties, leading to decreased solubility. This is a known issue in peptide synthesis.[5]
Experimental Protocol for Solubility Determination
For solvents where quantitative data is unavailable, researchers must determine the solubility empirically. The following is a general protocol based on the equilibrium solubility method.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., NMP, DMSO, DCM)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for concentration analysis (optional, for high precision)
-
Syringe filters (0.2 µm)
Procedure
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., room temperature, 25°C) using a magnetic stirrer or orbital shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute :
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the vial at high speed to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For higher accuracy, pass the supernatant through a 0.2 µm syringe filter.
-
-
Concentration Determination :
-
Gravimetric Method : Transfer the accurately measured volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent completely under vacuum. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.
-
Spectroscopic/Chromatographic Method : Dilute the supernatant with a suitable solvent and determine the concentration using a pre-established calibration curve on an analytical instrument like a UV-Vis spectrophotometer or HPLC.
-
-
Calculation :
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
-
Workflow and Visualization
The solubility of this compound is a cornerstone of the Solid-Phase Peptide Synthesis (SPPS) process. Inadequate solubility during the coupling step can lead to incomplete reactions, resulting in deletion sequences and significantly impacting the overall yield and purity of the target peptide.
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates a typical Fmoc-SPPS cycle, highlighting the critical role of solvent in dissolving the protected amino acid for the coupling reaction.
Caption: Workflow of a single Fmoc-SPPS elongation cycle.
Logical Relationship: Solubility and Coupling Efficiency
The relationship between solubility and the success of the coupling step is direct and critical. This can be visualized as a logical flow.
Caption: Logical workflow for ensuring adequate solubility before the coupling step in SPPS.
Conclusion
While this compound demonstrates excellent solubility in DMF, its solubility in other organic solvents must be carefully considered and often empirically verified. The protocols and data presented in this guide serve as a critical resource for scientists and researchers, enabling them to optimize their synthesis protocols, mitigate risks associated with poor solubility, and ultimately achieve higher purity and yields in the synthesis of complex arginine-containing peptides. The provided workflows visualize the integral role of solubility, reinforcing the need for careful solvent selection and preparation in the SPPS process.
References
Pmc vs. Pbf: An In-depth Technical Guide to Arginine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the highly basic guanidino side chain of arginine is a critical determinant of success. This choice directly influences coupling efficiency, the propensity for side reactions, and the ultimate yield and purity of the target peptide. Among the most utilized sulfonyl-based protecting groups in Fmoc-based SPPS are the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. This technical guide provides a comprehensive comparison of these two crucial reagents, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform your synthetic strategy.
Core Principles: Chemical Structure and Acid Lability
The Pmc and Pbf protecting groups share a common sulfonyl-based architecture, which shields the nucleophilic guanidinium (B1211019) group of arginine from undesired reactions during peptide chain elongation. Their efficacy is intrinsically linked to their acid lability, which dictates the conditions required for their removal during the final cleavage from the solid support.
The established order of increasing acid lability among common sulfonyl-based arginine protecting groups is: Mtr < Pmc < Pbf.[1] The superior acid lability of Pbf compared to Pmc is attributed to the nature of its heterocyclic ring system. The five-membered furan (B31954) ring of the Pbf group is more electron-donating than the six-membered chroman ring of the Pmc group, leading to greater stabilization of the cationic intermediate formed during acid-catalyzed cleavage.[1]
Data Presentation: A Comparative Analysis
Cleavage Kinetics and Efficiency
The rate of deprotection is a crucial factor in peptide synthesis, as prolonged exposure to strong acids can lead to degradation of the desired peptide. Pbf is demonstrably more labile than Pmc, allowing for significantly shorter deprotection times.
| Protecting Group | Typical Deprotection Time | Conditions | Notes |
| Pmc | 3 - 4 hours[2] | High concentration TFA cocktails | Deprotection time can extend beyond 4 hours, especially with multiple Arg(Pmc) residues.[3] |
| Pbf | ~ 1 hour[2] | Milder acidic conditions (e.g., standard TFA cleavage cocktails) | Generally complete within 2 hours, even with multiple Arg(Pbf) residues.[3] |
Side Reactions: Tryptophan Alkylation
A significant drawback of sulfonyl-based protecting groups is the potential for the cleaved protecting group to act as an electrophile and alkylate sensitive residues, most notably the indole (B1671886) ring of tryptophan. In this regard, the Pbf group offers a distinct advantage over Pmc, exhibiting a reduced tendency for this side reaction.
| Protecting Group | Peptide Yield (with Trp) | Cleavage Conditions | Reference |
| Pmc | 46% | 3-hour TFA treatment | Fields, C.G. & Fields, G.B. (1993)[4] |
| Pbf | 69% | 3-hour TFA treatment | Fields, C.G. & Fields, G.B. (1993)[4] |
The use of scavengers in the cleavage cocktail is crucial to minimize tryptophan alkylation. However, even in the absence of scavengers, Pbf shows significantly less alkylation compared to Pmc.[4]
Mandatory Visualization: Mechanisms and Workflows
Protection of Arginine
The protection of the arginine guanidino group with either Pmc-Cl or Pbf-Cl proceeds via a nucleophilic attack of the guanidinium nitrogen onto the sulfonyl chloride.
Caption: General scheme for the protection of the arginine guanidino group.
Deprotection Mechanism
The acid-catalyzed deprotection of both Pmc and Pbf groups involves protonation of the sulfonyl group, followed by cleavage to generate a stabilized carbocation and the free guanidinium group.
Caption: Acid-catalyzed deprotection of Pmc- or Pbf-protected arginine.
SPPS Workflow Comparison
The choice between Pmc and Pbf primarily impacts the final deprotection step of the solid-phase peptide synthesis workflow.
Caption: Impact of Pmc vs. Pbf on the SPPS workflow.
Experimental Protocols
Synthesis of Fmoc-Arg(Pbf)-OH
This protocol outlines the synthesis of Fmoc-Arg(Pbf)-OH from L-arginine.
Materials:
-
L-Arginine hydrochloride
-
Anhydrous methanol (B129727)
-
Thionyl chloride
-
Sodium bicarbonate
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Tetrahydrofuran (THF)
-
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Esterification: L-Arginine hydrochloride is esterified by reacting with thionyl chloride in anhydrous methanol to yield methyl L-argininate dihydrochloride (B599025).
-
Boc Protection: The α-amino group of methyl L-argininate dihydrochloride is protected with a Boc group using (Boc)2O and sodium bicarbonate in a water/THF mixture.
-
Pbf Protection: The guanidino group is then protected by reacting with Pbf-Cl in the presence of a base.
-
Saponification: The methyl ester is saponified using sodium hydroxide to yield H-Arg(Pbf)-OH.
-
Fmoc Protection: The α-amino group is deprotected (if Boc was used) and subsequently protected with an Fmoc group using Fmoc-OSu to yield the final product, Fmoc-Arg(Pbf)-OH.[4]
Synthesis of Fmoc-Arg(Pmc)-OH
The synthesis of this compound follows a similar pathway to that of Fmoc-Arg(Pbf)-OH, with the key difference being the use of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) for the protection of the guanidino group.
Materials:
-
L-Arginine
-
Appropriate solvents (e.g., dioxane, water)
-
Base (e.g., sodium hydroxide)
-
2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
-
Fmoc-OSu
Procedure:
-
Dissolve L-arginine in an aqueous basic solution (e.g., NaOH in water/dioxane).
-
Add Pmc-Cl to the solution and stir to allow for the protection of the guanidino group.
-
After the reaction is complete, protect the α-amino group with Fmoc-OSu to yield this compound.
-
The product is then purified, typically by crystallization.
Deprotection of Pmc and Pbf from a Peptide-Resin
This protocol describes the final cleavage and deprotection step for a peptide synthesized on a solid support.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v). A simpler, less odorous alternative for many peptides is TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Conclusion and Recommendations
The choice between Pmc and Pbf as the protecting group for arginine in Fmoc-SPPS is a critical decision that can significantly impact the efficiency and outcome of a peptide synthesis campaign.
-
Pbf is the recommended choice for most applications. Its higher acid lability allows for faster and milder deprotection, reducing the risk of peptide degradation and side reactions.[2][3]
-
Pbf is particularly advantageous for peptides containing tryptophan. The reduced propensity for tryptophan alkylation leads to higher purity and yield of the final product.[4]
-
Pmc may still be considered in specific instances where a more robust protecting group is desired , though its use necessitates longer deprotection times and careful consideration of potential side reactions.
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and practical implications of these protecting groups is paramount for the successful synthesis of complex, arginine-containing peptides. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and execution of your peptide synthesis strategies.
References
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Arg(Pmc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-Nδ-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Pmc)-OH. This key building block is widely utilized in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide sequences. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group offers acid-labile protection for the guanidino function of arginine, facilitating its removal under conditions compatible with many standard cleavage strategies in Fmoc-based peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 119831-72-0[1] |
| Molecular Formula | C₃₅H₄₂N₄O₇S |
| Molecular Weight | 662.80 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 70-120 °C (decomposition) |
| Purity (HPLC) | ≥98.0% |
| Purity (TLC) | ≥98% |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the alpha-amino and guanidino groups of L-arginine. The general synthetic strategy is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl)
The synthesis of the Pmc protecting group precursor, Pmc-Cl, is achieved through the chlorosulfonation of 2,2,5,7,8-pentamethylchroman (B1224416). This reaction is typically carried out in a suitable solvent like chloroform (B151607).[2]
-
Materials: 2,2,5,7,8-pentamethylchroman, Chlorosulfonic acid, Chloroform.
-
Procedure:
-
Dissolve 2,2,5,7,8-pentamethylchroman in chloroform and cool the solution to 0-5 °C.
-
Slowly add chlorosulfonic acid to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at 0-5 °C for several hours.
-
Upon completion, quench the reaction by carefully pouring the mixture onto ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Pmc-Cl, which can be further purified by recrystallization.
-
Step 2: Synthesis of this compound
The final step involves the reaction of L-arginine with Pmc-Cl and an Fmoc-donating reagent, such as Fmoc-OSu.
-
Materials: L-Arginine, Pmc-Cl, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium Bicarbonate, Dioxane, Water, Diethyl ether, Hexane.
-
Procedure:
-
Dissolve L-arginine in an aqueous solution of sodium bicarbonate.
-
Add a solution of Pmc-Cl in a suitable organic solvent (e.g., dioxane) to the arginine solution and stir vigorously at room temperature.
-
After the reaction of the guanidino group is complete (monitored by TLC), add a solution of Fmoc-OSu in dioxane to the reaction mixture.
-
Continue stirring at room temperature until the protection of the alpha-amino group is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) to a pH of approximately 3-4.
-
Extract the product into an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting materials and by-products. A combination of crystallization and column chromatography is often employed to achieve high purity.
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
1. Crystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethyl acetate.
-
Slowly add a non-polar solvent, such as hexane, until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitated crystals by filtration, wash with a cold solvent mixture (e.g., ethyl acetate/hexane), and dry under vacuum.
-
2. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate is commonly used.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the partially purified product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified this compound.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the Fmoc, Pmc, and arginine moieties. |
| ¹³C NMR | Resonances consistent with the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z [M+H]⁺ ≈ 663.8). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >98%. |
Conclusion
The synthesis and purification of this compound require a systematic multi-step approach involving the careful protection of the functional groups of L-arginine. The protocols outlined in this guide provide a robust framework for obtaining this essential building block for solid-phase peptide synthesis. Adherence to these methodologies, coupled with rigorous purification and analytical characterization, will ensure the high quality of this compound for its successful application in the synthesis of complex peptides for research and drug development.
References
Fmoc-Arg(Pmc)-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety data and handling precautions for Fmoc-Arg(Pmc)-OH (Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine), a key reagent in solid-phase peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.
Chemical and Physical Properties
This compound is a white to off-white powder. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 119831-72-0 |
| Molecular Formula | C₃₅H₄₂N₄O₇S |
| Molecular Weight | 662.8 g/mol |
| Melting Point | 70-120 °C (decomposition)[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Hazard Identification and Classification
There are conflicting reports from suppliers regarding the GHS classification of this compound. It is imperative for users to consult the specific safety data sheet (SDS) provided with their product. The following table summarizes the classifications found.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Classification 1 |
| Warning | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
| Classification 2 | Not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[4] | No signal word | No hazard statements |
Due to these discrepancies, it is recommended to handle this compound with caution, assuming it possesses the potential for skin, eye, and respiratory irritation.
Handling and Storage Precautions
Proper handling and storage are essential to minimize exposure and maintain the integrity of the reagent.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood or a ventilated balance enclosure when weighing and handling the solid powder to minimize dust inhalation.[5]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] |
| Skin and Body Protection | Laboratory coat.[5] |
| Respiratory Protection | An N95 (US) or type P1 (EN 143) dust mask is recommended if handling outside of a fume hood.[6] |
Storage
-
Keep in a cool, dry place, away from incompatible substances such as strong oxidizing agents.[5]
-
Recommended storage temperature is between 2°C and 8°C.
A logical workflow for the safe handling of this compound is depicted below.
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and cleanup measures.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor. |
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent dust from spreading. Collect the material and place it in a sealed container for disposal.
The decision-making process for responding to an accidental exposure is outlined in the following diagram.
Toxicological Information
No quantitative toxicological data, such as LD50 or LC50 values, are available for this compound. The primary health hazards are considered to be irritation to the skin, eyes, and respiratory system.
Experimental Protocols for Hazard Assessment
While specific experimental data on the irritancy of this compound is not publicly available, the following are summaries of the standardized OECD protocols used to assess skin and eye irritation for chemical substances.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated overnight.
-
Chemical Exposure: The test chemical (solid or liquid) is applied topically to the tissue surface for a defined period (e.g., 60 minutes).[7] A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are run in parallel.[7]
-
Post-Exposure Incubation: The chemical is removed by washing, and the tissues are incubated for approximately 42 hours to allow for the expression of cytotoxic effects.[7]
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, typically the MTT assay. This measures the activity of mitochondrial reductase in the cells.
-
Classification: A chemical is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)
This method assesses the potential for a chemical to cause serious eye damage or eye irritation.
-
Tissue Preparation: Reconstructed human cornea-like epithelial tissues are prepared.
-
Chemical Exposure: The test substance is applied to the surface of the corneal tissue. Exposure times differ for liquids (e.g., 30 minutes) and solids (e.g., 6 hours).[5]
-
Post-Exposure Incubation: The substance is rinsed off, and the tissues are incubated.
-
Viability Assessment: Cell viability is measured, typically using the MTT assay.
-
Classification: The chemical is classified as an eye irritant or causing serious eye damage based on the reduction in tissue viability compared to the negative control.
Disposal Considerations
All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper), should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
This guide is intended to provide comprehensive safety information for the handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet provided by the supplier and a comprehensive risk assessment for the specific procedures being undertaken. Always prioritize safety in the laboratory.
References
- 1. Improved Tool for Predicting Skin Irritation on Reconstructed Human Epidermis Models Based on Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - this compound [sigmaaldrich.com]
- 3. Further Optimization of a Macromolecular Ocular Irritation Test (OptiSafe™) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Novabiochem® | 119831-72-0 [sigmaaldrich.com]
- 5. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to ensure Fmoc-Arg(Pmc)-OH stability
An In-Depth Technical Guide to the Storage and Stability of Fmoc-Arg(Pmc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, commonly known as this compound, is a critical building block in solid-phase peptide synthesis (SPPS). The integrity of this reagent is paramount to the successful synthesis of pure, high-quality peptides. This technical guide provides a comprehensive overview of the optimal storage conditions required to ensure the stability of this compound. It details recommended storage parameters for the solid material and solutions, discusses potential degradation pathways, and provides a detailed experimental protocol for assessing the stability of the compound using High-Performance Liquid Chromatography (HPLC).
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is favored in modern peptide synthesis for its base-lability, which allows for mild deprotection conditions. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a bulky and acid-labile protecting group for the guanidinium (B1211019) side chain of arginine, designed to be removed under the same acidic conditions used for final peptide cleavage from the resin.[1] The stability of the this compound reagent during storage is a critical factor that can impact coupling efficiencies, peptide purity, and overall synthesis yield. Degradation of this starting material can introduce impurities that are difficult to remove in downstream processing. This guide synthesizes available data and provides best-practice recommendations for maintaining the quality and stability of this compound.
Recommended Storage Conditions for Solid this compound
The storage of solid, lyophilized this compound is crucial for its long-term stability. Key environmental factors to control are temperature, moisture, and light.
Core Recommendations:
-
Temperature: For long-term storage (months to years), it is highly recommended to store this compound at -20°C .[2] While some suppliers suggest storage at 15-25°C, and the material may be stable at room temperature for short periods (days to weeks), low-temperature storage is a best practice to minimize the risk of slow degradation over time.[2][3] For routine, short-term use, storage at 2-8°C is also acceptable.[4]
-
Moisture: this compound is hygroscopic and susceptible to hydrolysis. It must be stored in a tightly sealed container in a dry environment.[5] The use of a desiccator or storage in a humidity-controlled environment is strongly advised. Before opening a refrigerated or frozen vial, it is imperative to allow it to warm to room temperature in a desiccator to prevent condensation from forming on the powder.[5]
-
Light: Exposure to light, particularly UV light, can potentially lead to the degradation of the Fmoc group. Therefore, the material should be stored in an opaque or amber-colored container to protect it from light.[4]
Data Presentation: Supplier Storage Recommendations
There are conflicting storage temperature recommendations from various suppliers for this compound and related derivatives. The following table summarizes these recommendations to provide a comparative overview.
| Compound | Supplier | Recommended Storage Temperature (°C) | Citation |
| This compound | Sigma-Aldrich (Novabiochem®) | 15-25 | [3] |
| Fmoc-Arg(Pbf)-OH | Sigma-Aldrich (Novabiochem®) | -10 to -25 | |
| Fmoc-Arg-OH | MedchemExpress | Powder: -20 (3 years), 4 (2 years) | [6] |
| General Fmoc-amino acids | AAPPTec | Long-term: 5 | [2] |
| General Peptides (Lyophilized) | Various | Long-term: -20 | [2] |
Given the discrepancies, a conservative approach of storing this compound at -20°C for long-term stability is the most prudent course of action for researchers.
Stability of this compound in Solution
As a general rule, Fmoc-protected amino acids are significantly less stable in solution than in their solid, lyophilized form.[5]
-
Solvent Choice: For peptide synthesis, this compound is typically dissolved in solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). A study on the stability of the closely related Fmoc-Arg(Pbf)-OH in DMF and NBP (N-butylpyrrolidone) found it to be "totally stable" at room temperature over the course of the experiment, suggesting good short-term stability.[7][8]
-
Storage of Stock Solutions: If storage of a stock solution is unavoidable, it should be for the shortest possible time. For storage beyond a few hours, it is recommended to:
Potential Degradation Pathways and Signs of Instability
Degradation of this compound can occur at several points in the molecule. While the primary concerns in the literature revolve around side reactions during peptide synthesis, such as δ-lactam formation or alkylation of tryptophan by the Pmc group during cleavage, storage-related degradation is also a possibility.[8][9]
Potential Degradation Sites:
-
Hydrolysis of the Fmoc Group: The urethane (B1682113) linkage of the Fmoc group can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the free amino acid.[10]
-
Degradation of the Pmc Group: Although generally stable, the sulfonyl group and the chroman ring of the Pmc protector could be susceptible to oxidative or other forms of degradation under harsh conditions or over very long storage periods.
Signs of Degradation:
-
Visual Inspection: A change in the physical appearance of the white powder, such as discoloration (yellowing) or clumping, may indicate moisture absorption or chemical degradation.[4]
-
Analytical Assessment: The most reliable method to assess stability is through analytical techniques like HPLC. The appearance of new peaks or a decrease in the area of the main product peak is a clear indicator of degradation.
Mandatory Visualizations
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for researchers to assess and ensure the stability of their this compound supply.
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways of this compound
This diagram illustrates the potential sites on the this compound molecule that could be susceptible to degradation during long-term storage.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. This compound Novabiochem® | 119831-72-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Arg(Pmc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key properties and applications of N-α-Fmoc-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine (Fmoc-Arg(Pmc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, experimental protocols for its use, and discusses potential side reactions, offering valuable insights for researchers and professionals in peptide chemistry and drug development.
Core Properties of this compound
This compound is a derivative of the amino acid arginine where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino side chain is protected by the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. This orthogonal protection scheme is fundamental to the widely used Fmoc-based SPPS strategy.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for handling, storage, and application in peptide synthesis.
| Property | Value | References |
| Molecular Formula | C₃₅H₄₂N₄O₇S | [1] |
| Molecular Weight | 662.8 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 70-120 °C (with decomposition) | |
| Purity (HPLC) | ≥98.0% | |
| Solubility | Soluble in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone). | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [1] |
Experimental Protocols in Solid-Phase Peptide Synthesis
The successful incorporation of arginine into a peptide sequence using this compound relies on optimized protocols for coupling, deprotection of the temporary Fmoc group, and final cleavage of the Pmc group along with the peptide from the solid support.
Coupling of this compound
The formation of the peptide bond is a critical step in SPPS. The following protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free amine
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) or OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. After swelling, drain the solvent.
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling activator like HBTU/HOBt or HATU/HOAt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid. The solution will typically change color.
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the swelled resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative ninhydrin test (the beads remain colorless or yellowish) indicates the completion of the coupling reaction.[3]
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Fmoc Deprotection
The removal of the temporary Fmoc protecting group is essential to elongate the peptide chain.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Washing solvent: DMF
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes at room temperature.[3][4] Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 10-15 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling cycle.
Pmc Group Cleavage and Resin Detachment
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Pmc group from arginine.
Materials:
-
Fully assembled, protected peptide-resin
-
Cleavage Cocktail (Reagent K is a common choice):
-
TFA (Trifluoroacetic acid): ~82.5%
-
Phenol: ~5%
-
Water: ~5%
-
Thioanisole: ~5%
-
1,2-Ethanedithiol (EDT): ~2.5%
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL of cocktail per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The Pmc group is typically removed within 1-3 hours in TFA. Longer cleavage times may be necessary for peptides with multiple arginine residues.[5]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Slowly add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and organic byproducts.
-
Dry the crude peptide pellet under a vacuum.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical structure of this compound, its utilization in the SPPS cycle, and the mechanism of Pmc group cleavage.
Caption: Chemical structure of this compound.
Caption: SPPS workflow for a single coupling cycle.
Caption: Simplified mechanism of Pmc group cleavage.
Potential Side Reactions and Mitigation Strategies
While this compound is a robust building block, certain side reactions can occur, particularly during the final cleavage step. Awareness of these potential issues is crucial for optimizing peptide purity and yield.
-
Tryptophan Alkylation: During acid-mediated cleavage, the Pmc group can generate a reactive carbocation that may alkylate the indole side chain of tryptophan residues. This can be minimized by using a scavenger cocktail that includes water and a thiol scavenger like 1,2-ethanedithiol (EDT).
-
O-Sulfonation of Serine and Threonine: In the absence of suitable scavengers, the cleaved Pmc-sulfonyl group can lead to the formation of O-sulfo-serine and O-sulfo-threonine residues. The inclusion of scavengers like phenol and water in the cleavage cocktail helps to suppress this side reaction.
-
Incomplete Deprotection: For peptides containing multiple arginine residues, the removal of all Pmc groups may be sluggish. Extending the cleavage time or using a stronger acid cocktail may be necessary. Monitoring the deprotection progress by HPLC is recommended in such cases.[5]
In comparison to the similar Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, the Pmc group is slightly more acid-stable.[2] The Pbf group is often preferred for sequences containing tryptophan as it has been reported to cause less tryptophan alkylation.[6]
This guide provides a foundational understanding of the properties and applications of this compound in SPPS. For specific applications, further optimization of the outlined protocols may be required to achieve the desired purity and yield of the target peptide.
References
An In-depth Technical Guide to the Acid Lability of the Pmc Group
For researchers, scientists, and professionals in drug development, a comprehensive understanding of protecting group chemistry is paramount for the successful synthesis of complex peptides. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a key acid-labile protecting group for the guanidino function of arginine. This technical guide provides a detailed exploration of the acid lability of the Pmc group, complete with quantitative data, experimental protocols, and visual diagrams to elucidate the underlying chemical principles and practical considerations.
Core Concepts of Pmc Group Lability
The Pmc group was developed to offer a more acid-labile alternative to the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group for arginine side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its increased lability allows for cleavage under milder acidic conditions, typically with trifluoroacetic acid (TFA), which is advantageous for simplifying the final deprotection step and improving peptide yields.[2] The lability of the Pmc group in TFA is comparable to that of tert-butyl (tBu) and trityl (Trt) protecting groups used for other amino acid side chains.[3]
However, the acid-catalyzed removal of the Pmc group can generate reactive cationic species that may lead to undesired side reactions, most notably the alkylation of sensitive residues like tryptophan.[2] This necessitates the use of scavengers in the cleavage cocktail to trap these reactive intermediates.
Quantitative Analysis of Pmc Cleavage
| Cleavage Cocktail Component | Concentration | Typical Reaction Time | Observations |
| Trifluoroacetic Acid (TFA) | 50-95% in DCM or neat | 20 minutes - 3 hours | Higher TFA concentrations generally lead to faster cleavage.[2][4] |
| Water | 2.5-5% | - | Acts as a scavenger to suppress side reactions.[3] |
| Triisopropylsilane (B1312306) (TIS) | 2.5% | - | An effective scavenger for carbocations. |
| Thioanisole (B89551) | 5% | - | Accelerates Arg(Pmc) deprotection by TFA.[3] |
| Phenol | 5% | - | A common scavenger used in cleavage cocktails.[3] |
Note: Cleavage times can be longer for peptides containing multiple Arg(Pmc) residues.[3][5]
In a comparative study, a 3-hour cleavage and deprotection with TFA resulted in a 46% yield of the desired peptide when Arg(Pmc) was used, compared to 69% with the more labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[2][6] This highlights the generally higher efficiency of Pbf cleavage over Pmc.
Experimental Protocols
Standard Protocol for Pmc Group Cleavage from a Peptidyl-Resin
This protocol is a general guideline for the cleavage of a Pmc-protected peptide from a solid support.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., deionized water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., round-bottom flask with a stirrer)
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel. Wash the resin with DCM to swell it and remove residual synthesis solvents.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, the addition of scavengers like thioanisole is recommended to prevent alkylation.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Gently agitate the mixture at room temperature. The reaction time can range from 2 to 3 hours, and may require longer for peptides with multiple Arg(Pmc) residues.[3][5]
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dissolved protecting groups.
-
Dry the peptide pellet under vacuum.
-
Visualizing Chemical and Experimental Processes
Mechanism of Acid-Catalyzed Pmc Cleavage
The following diagram illustrates the proposed mechanism for the acid-catalyzed deprotection of the Pmc group from an arginine residue.
Experimental Workflow for Pmc Deprotection
The workflow for the cleavage and isolation of a peptide containing a Pmc-protected arginine is depicted below.
Comparison with Other Arginine Protecting Groups
The choice of protecting group for arginine is critical and depends on the specific peptide sequence and desired cleavage conditions.
| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |
| Pmc | More labile than Mtr | Good for peptides with multiple Arg residues | Can cause Trp alkylation; slower cleavage than Pbf[1][2] |
| Pbf | Most labile | Rapidly removed; less prone to Trp alkylation | Higher cost |
| Mtr | Least labile | - | Requires harsh cleavage conditions; difficult to remove completely[1] |
The Pbf group is often preferred over Pmc, especially for peptides containing both tryptophan and arginine, due to its faster cleavage and reduced side reactions.[2]
References
The Strategic Role of Fmoc-Arg(Pmc)-OH in the Synthesis of Arginine-Rich Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of arginine-rich peptides, a class of molecules with significant therapeutic and research applications, including cell-penetrating peptides (CPPs) and antimicrobial peptides, presents unique challenges in solid-phase peptide synthesis (SPPS). The highly basic guanidinium (B1211019) side chain of arginine necessitates robust protection to prevent side reactions during peptide assembly. This technical guide provides an in-depth examination of the role and application of Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, commonly known as Fmoc-Arg(Pmc)-OH, a key building block in this field. We will delve into its chemical properties, comparative performance, potential side reactions, and detailed experimental protocols.
The Pmc Protecting Group: A Balance of Lability and Stability
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was developed as an acid-labile protecting group for the guanidinium function of arginine.[1] Its primary advantage lies in its compatibility with the widely used Fmoc/tBu orthogonal synthesis strategy. The Pmc group is stable to the mild basic conditions required for Fmoc group removal (typically 20% piperidine (B6355638) in DMF) yet can be cleaved under moderately acidic conditions, usually with trifluoroacetic acid (TFA), concurrently with the removal of other acid-labile side-chain protecting groups (like tBu, Trt) and cleavage of the peptide from the resin.[1][2][3]
The acid lability of common arginine side-chain protecting groups follows this general trend: Tos < Mts < Mtr < Pmc < Pbf.[3] While the Pmc group offers a significant improvement in cleavage kinetics over older protecting groups like Mtr, which can require extended cleavage times, it has been largely superseded by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[4][5] The Pbf group is generally more acid-labile, allowing for faster and more efficient deprotection, particularly in peptides containing multiple arginine residues.[4][6]
Quantitative Performance and Side Reaction Analysis
The choice of arginine protecting group can significantly impact the overall yield and purity of the synthesized peptide. The following tables summarize the available quantitative data comparing this compound with its common alternative, Fmoc-Arg(Pbf)-OH, and detail the common side reactions associated with the use of Pmc.
Table 1: Comparative Performance of Arginine Protecting Groups
| Parameter | This compound | Fmoc-Arg(Pbf)-OH | Reference(s) |
| Cleavage Conditions | Standard TFA cleavage cocktails (e.g., 95% TFA) | Standard TFA cleavage cocktails (e.g., 95% TFA) | [1][4] |
| Cleavage Time | 1-3 hours, can be >4 hours with multiple Arg residues | Generally faster, often complete within 1-2 hours | [4] |
| Yield (Tryptophan-containing peptide) | 46% (after 3-hour TFA treatment) | 69% (after 3-hour TFA treatment) | [6] |
| Propensity for Tryptophan Alkylation | Higher | Significantly reduced | [6] |
Table 2: Common Side Reactions Associated with this compound
| Side Reaction | Description | Impact on Final Product | Mitigation Strategies | Reference(s) |
| Tryptophan Alkylation | The Pmc group, upon cleavage, can generate a reactive carbocation that can alkylate the indole (B1671886) side chain of tryptophan residues. | Formation of modified peptide impurities that can be difficult to separate from the desired product. | Use of scavengers (e.g., triisopropylsilane, water, phenol) in the cleavage cocktail. Use of Fmoc-Trp(Boc)-OH for tryptophan incorporation. | [6] |
| O-Sulfonation of Serine and Threonine | During TFA cleavage, the sulfonic acid moiety of the Pmc group can be transferred to the hydroxyl groups of serine and threonine residues. | Formation of sulfated peptide byproducts. | Use of scavengers in the cleavage cocktail. | [7] |
| δ-Lactam Formation | Intramolecular cyclization of the activated arginine residue to form a stable six-membered lactam, preventing its incorporation into the peptide chain. | Leads to deletion sequences (des-Arg peptides). | Use of optimized coupling conditions and reagents. | [8][9][10][11] |
Experimental Protocols
Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis
This protocol outlines a standard manual coupling procedure for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents (DMF, DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) and then again with DMF (3-5 times).
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling: A small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines, ensuring the coupling reaction has gone to completion. A negative Kaiser test (yellow beads) indicates a successful coupling.
Protocol 2: Cleavage and Deprotection of Arginine(Pmc)-Containing Peptides
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pmc and other acid-labile protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a simpler cocktail like TFA/TIS/water [95:2.5:2.5])
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time will depend on the number of Arg(Pmc) residues and the specific peptide sequence.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the key stages of solid-phase peptide synthesis for an arginine-rich peptide using this compound.
Caption: A diagram illustrating the formation of reactive species from Pmc group cleavage and subsequent side reactions with tryptophan, serine, and threonine residues.
Caption: A schematic of the proposed cellular uptake mechanisms for arginine-rich cell-penetrating peptides (CPPs).[1][12][13][14][15]
Conclusion
This compound has played a significant role in the advancement of solid-phase peptide synthesis, particularly for arginine-rich sequences. While it has been largely succeeded by the more efficiently cleaved Fmoc-Arg(Pbf)-OH, a thorough understanding of its properties, potential side reactions, and handling is crucial for researchers working with established protocols or in situations where this specific building block is employed. Careful consideration of the peptide sequence, particularly the presence of tryptophan, serine, or threonine residues, and the implementation of appropriate scavenger cocktails and optimized coupling protocols are paramount to achieving high yields and purity in the synthesis of arginine-rich peptides. The continued development of novel protecting group strategies will further refine the synthesis of these challenging but highly valuable biomolecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Surface Interactions on Arginine-Rich CPPs Allow for Internalization | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
Standard Protocol for Coupling Fmoc-Arg(Pmc)-OH in Manual Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine (Arg) residues into a peptide sequence during solid-phase peptide synthesis (SPPS) presents unique challenges due to the bulky and strongly basic nature of its guanidinium (B1211019) side chain. Effective protection of this functional group is critical to prevent side reactions and ensure high coupling efficiency. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely utilized acid-labile protecting group for the guanidinium moiety of arginine in Fmoc-based SPPS.[1][2] This document provides a detailed protocol for the manual coupling of Fmoc-Arg(Pmc)-OH, along with troubleshooting guidelines and a discussion of critical parameters.
The Pmc group offers robust protection during peptide chain elongation and can be efficiently removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the resin.[1][2] However, the coupling of this compound is often slower and more challenging compared to other amino acids due to steric hindrance. A primary side reaction of concern is the base-catalyzed formation of a δ-lactam from the activated amino acid, which is an inactive species that can lead to truncated or deletion peptide sequences.[3][4][5] Careful selection of activation methods and reaction conditions is therefore paramount to achieving high yields and purity.
Experimental Protocols
Materials and Reagents
-
This compound
-
Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) pre-swollen in a suitable solvent
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection
-
Activation Reagents (select one combination):
-
Carbodiimide-based: N,N'-Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
-
Onium Salt-based: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Monitoring Reagents: Ninhydrin (Kaiser) test reagents
Standard Manual Coupling Protocol for this compound (0.1 mmol scale)
This protocol outlines the key steps for a single coupling cycle of this compound.
1. Resin Preparation and Fmoc Deprotection: a. Ensure the peptide-resin is well-swollen in DMF in a reaction vessel. b. Drain the DMF. c. Add 20% piperidine in DMF (5 mL) to the resin. d. Agitate the mixture for 5 minutes and drain. e. Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove residual piperidine.[6] g. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).
2. Amino Acid Activation and Coupling:
-
Method A: DIC/HOBt (or OxymaPure) Activation a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt or OxymaPure (3-5 equivalents) in a minimal amount of DMF. b. Add DIC (3-5 equivalents) to the amino acid solution. c. Crucially, for arginine, it is recommended to perform in situ activation. This means adding the activated amino acid solution to the deprotected resin immediately after preparation to minimize lactam formation.[3][4] d. Agitate the reaction mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended.
-
Method B: HBTU/DIPEA Activation a. In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-4 hours at room temperature.
3. Washing: a. After the coupling reaction, drain the coupling solution. b. Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove excess reagents and byproducts.
4. Monitoring the Coupling Reaction: a. Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. b. If the Kaiser test is positive, a second coupling (double coupling) may be necessary. Repeat steps 2 and 3 with a fresh solution of activated this compound.
5. Capping (Optional): a. If a small percentage of unreacted amines remains after double coupling, they can be "capped" to prevent the formation of deletion sequences. This is achieved by acetylating the free amines with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA) in DMF.
Data Presentation: Comparison of Activation Methods
The choice of activation method can significantly impact the coupling efficiency and purity of the final peptide. The following table summarizes typical performance characteristics for common activation reagents used for this compound.
| Activation Method | Reagent Equivalents (AA:Activating Agent:Additive/Base) | Typical Coupling Time | Coupling Efficiency | Potential Issues |
| DIC/HOBt | 1 : 1 : 1 (using 3-5 eq. of each) | 1 - 4 hours | Good to Excellent | Risk of lactam formation with pre-activation.[3][4] |
| DIC/OxymaPure | 1 : 1 : 1 (using 3-5 eq. of each) | 1 - 4 hours | Excellent | Generally lower racemization than HOBt.[7] |
| HBTU/DIPEA | 1 : 1 : 2 (using 3-5 eq. of AA & HBTU) | 1 - 2 hours | Excellent | Higher cost; potential for racemization with some amino acids. |
| TBTU/DIPEA | 1 : 1 : 2 (using 3-5 eq. of AA & TBTU) | 1 - 2 hours | Excellent | Similar to HBTU. |
Note: Coupling efficiency is sequence-dependent and can be influenced by factors such as steric hindrance from the growing peptide chain and resin aggregation.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a single manual coupling cycle of this compound in SPPS.
Logical Relationship: Mitigating Lactam Formation
Caption: Strategy to minimize δ-lactam formation during this compound coupling.
References
- 1. peptide.com [peptide.com]
- 2. This compound Novabiochem 119831-72-0 [sigmaaldrich.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-Arg(Pmc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern peptide research and drug development.[1] The synthesis of arginine-containing peptides requires effective protection of the guanidino side chain to prevent side reactions. Fmoc-Arg(Pmc)-OH, where Pmc is the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group, is a widely used derivative for this purpose.[2] The Pmc group is lauded for its relative acid lability, allowing for its removal under conditions that are largely compatible with other tert-butyl-based protecting groups commonly used in Fmoc SPPS.[2]
These application notes provide detailed parameters and protocols for the efficient incorporation of this compound in automated peptide synthesizers. Adherence to these guidelines will help researchers minimize common side reactions and maximize the yield and purity of the final peptide product.
Key Considerations for Using this compound
-
Side-Chain Protection: The Pmc group offers robust protection for the arginine side chain, preventing its participation in unwanted reactions during peptide elongation. It is cleaved by trifluoroacetic acid (TFA), typically in 1-3 hours.[3]
-
Potential Side Reactions:
-
Tryptophan Alkylation: During final TFA cleavage, the liberated Pmc group can generate reactive carbocations that may alkylate the indole (B1671886) side chain of tryptophan. To mitigate this, the use of scavengers is crucial. When synthesizing peptides containing both arginine and tryptophan, it is highly recommended to use Fmoc-Trp(Boc)-OH to protect the tryptophan side chain.[3]
-
O-Sulfonation: In the absence of suitable scavengers, O-sulfonation of serine and threonine residues can occur during the cleavage of Pmc-protected arginine.
-
δ-Lactam Formation: Upon activation of the carboxylic acid of this compound, an intramolecular cyclization can occur to form a stable δ-lactam, which is an unreactive species. This side reaction can reduce the coupling efficiency. The extent of lactam formation can be influenced by the activation method and the amino components.[4]
-
-
Pmc vs. Pbf: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is another common protecting group for arginine. The Pbf group is generally more acid-labile than the Pmc group.[2]
Experimental Protocols
Protocol 1: Automated Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines a standard cycle for an automated peptide synthesizer. Reagent volumes are typical for a 0.1 mmol synthesis scale and may need to be adjusted based on the synthesizer and resin loading.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5-0.7 mmol/g) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[1]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 3-5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][5]
3. Coupling of this compound:
-
In a separate vessel, pre-activate the this compound. See Table 1 for recommended coupling reagent combinations and quantities.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Couple for the recommended time (see Table 1).
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times).
4. Monitoring the Coupling Reaction:
-
Perform a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines.[6] A blue or purple result indicates an incomplete coupling.
-
If the coupling is incomplete, a second coupling (recoupling) with fresh reagents is recommended.
5. Capping (Optional):
-
If unreacted amines are present after recoupling, they can be capped to prevent the formation of deletion sequences. A common capping solution is a mixture of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
Table 1: Recommended Coupling Parameters for this compound
| Coupling Reagent | Activation Additive | Base | Equivalents (AA:Coupling Reagent:Additive:Base) | Typical Coupling Time | Notes |
| Uronium/Aminium Salts | |||||
| HBTU | HOBt | DIPEA | 4:3.9:4:8 | 30-60 min | Highly efficient and rapid. HOBt can be added to suppress racemization.[7][8] |
| HATU | - | DIPEA | 4:3.9:8 | 20-45 min | Generally faster and more efficient than HBTU, especially for hindered couplings. |
| Carbodiimides | |||||
| DIC | HOBt | - | 4:4:4 | 60-120 min | A cost-effective and reliable method. HOBt is crucial to minimize racemization.[8] |
Equivalents are relative to the resin loading.
Protocol 2: Cleavage and Final Deprotection
The final cleavage step removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups, including the Pmc group from arginine. The choice of scavenger cocktail is critical to prevent side reactions.
1. Resin Preparation:
-
After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare the appropriate cleavage cocktail immediately before use. See Table 2 for recommended cocktails based on the peptide sequence. Caution: TFA is a strong, corrosive acid. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per 0.1 mmol of peptide).
-
Stir or agitate the mixture at room temperature for 2-4 hours. The cleavage of the Pmc group can be slower than for Pbf, especially with multiple arginine residues.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
4. Peptide Precipitation and Isolation:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Table 2: Recommended TFA Cleavage Cocktails for Peptides Containing Arg(Pmc)
| Cocktail Name | Composition (v/v/w) | Scavengers | Recommended for Peptides Containing |
| Reagent B | TFA/H₂O/Phenol/TIS (88:5:5:2) | Water, Phenol, Triisopropylsilane (TIS) | Arg(Pmc), Tyr, Met |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Arg(Pmc), Cys, Met, Tyr |
| Standard | TFA/H₂O/TIS (95:2.5:2.5) | Water, Triisopropylsilane (TIS) | Arg(Pmc) in peptides without other sensitive residues like Trp, Cys, or Met. |
When Trp is present, the use of Fmoc-Trp(Boc)-OH is strongly recommended, and Reagent B or K should be used for cleavage.[3]
Logical Workflow and Signaling Pathways
Automated Fmoc-SPPS Cycle
The following diagram illustrates the key steps in a single cycle of automated solid-phase peptide synthesis for the incorporation of an amino acid like this compound.
Caption: Automated Fmoc-SPPS cycle workflow.
Final Cleavage and Deprotection Workflow
This diagram outlines the process of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. This compound Novabiochem® | 119831-72-0 [sigmaaldrich.com]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of the Pmc Group from Arginine using a TFA Cocktail
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely utilized protecting group for the guanidino function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The successful deprotection of the Pmc group is a critical step that can significantly impact the purity and overall yield of the final peptide. This document provides detailed application notes and protocols for the efficient removal of the Pmc group from arginine residues using various TFA cocktails.
The deprotection process involves the acid-catalyzed cleavage of the sulfonyl group from the arginine side chain. During this process, reactive cationic species are generated, which can lead to undesired side reactions if not properly quenched.[1] Therefore, the TFA cleavage cocktail is typically supplemented with a variety of scavengers to trap these reactive intermediates and minimize the formation of byproducts.[1]
Data Presentation
Quantitative data on the efficiency of Pmc deprotection with different TFA cocktails is not extensively available in a comparative format in the literature. However, the choice of the protecting group itself can influence the final peptide yield. The following table provides a comparison between the Pmc and the more acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting groups under identical cleavage conditions.
| Protecting Group | Cleavage Time (hours) | Desired Peptide Yield (%) | Reference |
| Arg(Pmc) | 3 | 46 | [2] |
| Arg(Pbf) | 3 | 69 | [2] |
Table 1: Comparison of peptide yield after TFA-mediated deprotection of Arg(Pmc) and Arg(Pbf) protected peptides.
The selection of an appropriate TFA cleavage cocktail is crucial for maximizing the yield and purity of the target peptide. The composition of the cocktail is determined by the amino acid sequence of the peptide, with particular attention to sensitive residues such as tryptophan, methionine, and cysteine.
| Reagent Cocktail | Composition (v/v/w) | Key Applications and Remarks |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for most peptides without highly sensitive residues.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A general-purpose and effective cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly recommended for peptides with sulfonyl-protected arginine residues like Pmc.[1] |
| TFA/TIS/H₂O/EDT | 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT | Recommended for peptides containing cysteine to prevent oxidation.[1] |
Table 2: Common TFA Cleavage Cocktails for Pmc Deprotection.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of the Pmc group from arginine residues on a solid support. It is highly recommended to perform a small-scale trial cleavage to optimize the conditions for a specific peptide.[3]
Protocol 1: Standard Pmc Deprotection using TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain sensitive residues like tryptophan, methionine, or cysteine.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
Procedure:
-
Place the dried peptidyl-resin in the reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. Prepare the cocktail fresh before use.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pmc) residues, the deprotection time may need to be extended.[3]
-
Monitor the progress of the deprotection by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC.
-
Once the deprotection is complete, filter the TFA solution containing the cleaved peptide into a collection tube.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Pmc Deprotection using Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids such as tryptophan, methionine, or cysteine.
Materials:
-
Peptidyl-resin (dried)
-
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
Procedure:
-
Place the dried peptidyl-resin in the reaction vessel.
-
Prepare Reagent K fresh before use by mixing the components in the specified ratio.
-
Add Reagent K to the resin (approximately 10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-4 hours. The optimal time should be determined empirically.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin with a small amount of fresh TFA and then with DCM. Combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether three times.
-
Dry the final peptide product under vacuum.
Mandatory Visualization
Caption: A generalized workflow for the TFA-mediated deprotection of Pmc-protected peptides.
References
Application Notes and Protocols for Fmoc-Arg(Pmc)-OH Activation with HBTU/HOBt in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the efficient activation and coupling of Fmoc-Arg(Pmc)-OH using the HBTU/HOBt reagent system in solid-phase peptide synthesis (SPPS). The following sections outline the chemical principles, experimental procedures, and expected outcomes to guide researchers in achieving high coupling efficiencies and peptide purity.
Introduction
The successful incorporation of arginine residues into synthetic peptides is crucial for the biological activity of many therapeutic and research-grade peptides. This compound is a commonly used building block where the guanidinium (B1211019) side chain is protected by the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. Activation of its carboxylic acid is a critical step for efficient peptide bond formation. The combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely adopted and highly effective method for this purpose. HBTU serves as the primary coupling reagent, rapidly forming a reactive intermediate, while HOBt acts as an additive to enhance reaction rates and suppress side reactions, most notably racemization.[1][2] This combination is particularly effective for coupling sterically hindered amino acids like arginine.[3][4]
Mechanism of Activation and Coupling
The activation of this compound with HBTU/HOBt proceeds through a multi-step mechanism in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
-
Formation of the HOBt Ester: The carboxylate of this compound, formed in the basic environment, attacks the HBTU, leading to the formation of a highly reactive O-(benzotriazol-1-yl) acylal ester intermediate.
-
Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain on the solid support then performs a nucleophilic attack on the carbonyl carbon of the activated HOBt ester.
-
Peptide Bond Formation: This results in the formation of a new peptide bond and the release of HOBt.
The presence of HOBt is crucial for maintaining the optical purity of the amino acid residue by minimizing the risk of racemization.[1][5]
Quantitative Data Summary
The following tables summarize the typical reagent stoichiometries and coupling times reported for the HBTU/HOBt activation method in Fmoc-SPPS.
| Reagent | Molar Equivalents (relative to resin-bound free amine) | Typical Concentration | Purpose |
| This compound | 3.0 | 0.2 - 0.5 M in DMF | Amino acid to be coupled |
| HBTU | 2.9 - 3.0 | 0.2 - 0.5 M in DMF | Primary coupling reagent |
| HOBt | 3.0 | 0.5 M in DMF | Additive to enhance coupling and reduce racemization |
| DIEA | 6.0 | 2.0 M in NMP or DMF | Base to activate the amino acid and neutralize salts |
| Parameter | Typical Value | Notes |
| Coupling Time | 30 - 120 minutes | Can be extended for difficult couplings. Reaction completion can be monitored. |
| Temperature | Room Temperature | Standard condition for most coupling reactions. |
| Solvent | DMF or NMP | Peptide synthesis grade, amine-free. |
| Expected Efficiency | >99% | For standard couplings; may be lower for sterically hindered sequences. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide, focusing on the this compound coupling step.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HBTU
-
HOBt
-
DIEA
-
Peptide synthesis grade DMF (N,N-dimethylformamide)
-
Piperidine (B6355638) (20% v/v in DMF) for Fmoc deprotection
-
DCM (Dichloromethane)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Protocol for a Single Coupling Cycle
This protocol assumes a starting scale of 0.1 mmol of resin.
Step 1: Resin Swelling
-
Place the resin (0.1 mmol) in the synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Amino Acid Activation (Pre-activation)
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in a minimal amount of DMF.[6]
-
Add DIEA (6 eq., 0.6 mmol) to the activation mixture.[6]
-
Agitate the mixture for 2-5 minutes. The solution may develop a yellow-orange color, which is normal and does not typically affect the coupling outcome.[7]
Step 4: Peptide Coupling
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.[6]
-
To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling.
Step 5: Washing
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and byproducts.
-
Wash with DCM (3 x 5 mL) and Methanol (3 x 5 mL) before drying the resin if the synthesis is to be stopped.
Visualizations
Chemical Activation Pathway
Caption: Activation pathway of this compound with HBTU/HOBt.
Experimental Workflow
Caption: Experimental workflow for a single coupling cycle in SPPS.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, a second coupling can be performed with a fresh solution of activated amino acid.
-
Racemization: While HBTU/HOBt significantly reduces racemization, it is crucial to avoid prolonged pre-activation times, especially for sensitive amino acids.[8]
-
Side Reactions: For arginine, side-chain protection is essential to prevent acylation of the guanidinium group. The Pmc group is suitable for standard Fmoc-SPPS with TFA cleavage.
-
Solvent Quality: The use of high-purity, amine-free DMF is critical to prevent premature Fmoc deprotection and other side reactions.[7]
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and successfully incorporate this compound into their peptide sequences, paving the way for advancements in drug discovery and development.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for the Incorporation of Fmoc-Arg(Pmc)-OH in Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine into peptide sequences is a critical step in the synthesis of many biologically active peptides. The guanidinium (B1211019) side chain of arginine is strongly basic and requires protection during solid-phase peptide synthesis (SPPS). Fmoc-Arg(Pmc)-OH, where Pmc is the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group, has historically been a widely used building block for this purpose. The Pmc group offers good stability during peptide chain elongation and can be removed under moderately acidic conditions.[1]
However, the use of this compound, especially in "difficult" sequences (e.g., those prone to aggregation, containing multiple arginine residues, or sensitive amino acids like tryptophan, serine, and threonine), presents several challenges. These include incomplete coupling, side reactions during cleavage, and the potential for racemization. These application notes provide a detailed guide to understanding and overcoming these challenges, offering optimized protocols for the successful incorporation of this compound.
Challenges Associated with this compound
The primary challenges when using this compound stem from the bulky nature of the Pmc protecting group and its lability under final cleavage conditions.
Key Challenges:
-
Steric Hindrance: The bulky Pmc group can sterically hinder the coupling reaction, leading to incomplete acylation and deletion of the arginine residue in the final peptide. This is particularly problematic in sterically demanding or aggregated sequences.
-
Side Reactions During Cleavage: The cleavage of the Pmc group with strong acids like trifluoroacetic acid (TFA) generates reactive carbocations that can lead to several side reactions:
-
Tryptophan Alkylation: The indole (B1671886) side chain of tryptophan is highly susceptible to alkylation by the cleaved Pmc group. This can be a significant yield-depleting side reaction.[1]
-
O-Sulfonation of Serine and Threonine: In the absence of appropriate scavengers, the sulfonyl moiety from the Pmc group can be transferred to the hydroxyl groups of serine and threonine, forming stable O-sulfo derivatives.[2]
-
N-Sulfonation of Arginine: The guanidinium group of the deprotected arginine can also be sulfonated.
-
-
δ-Lactam Formation: Activated this compound can undergo intramolecular cyclization to form a stable δ-lactam, rendering it inactive for coupling. This side reaction reduces the amount of available activated amino acid, leading to lower coupling yields.
-
Comparison with Fmoc-Arg(Pbf)-OH: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group is a more modern alternative to Pmc. The Pbf group is more acid-labile, leading to faster and cleaner deprotection with a significant reduction in tryptophan alkylation.[1][3] For tryptophan-containing peptides, Fmoc-Arg(Pbf)-OH is generally the preferred choice.[1]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the performance of this compound in peptide synthesis.
Table 1: Comparison of Arginine Protecting Groups
| Protecting Group | Relative Acid Lability | Cleavage Time (TFA-based cocktails) | Tryptophan Alkylation | Reference |
| Pmc | Moderate | 1-4 hours | Significant without proper scavengers | [4] |
| Pbf | High | 1-2 hours | Significantly reduced compared to Pmc | [3] |
| Mtr | Low | > 4 hours, can be overnight | High | [3] |
Table 2: Impact of Scavengers on Side Reactions during Pmc Cleavage
| Scavenger Cocktail | Target Side Reaction | Efficacy | Notes | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | General Cation Scavenging | Moderate | Not sufficient for complete suppression of Trp alkylation from Pmc. | [5] |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | Tryptophan Alkylation, Sulfonation | High | Effective but contains malodorous and toxic reagents. | [5] |
| Reagent B (TFA/phenol/H₂O/TIS) | "Odorless" Cation Scavenging | Good | Less effective for preventing methionine oxidation. | [5] |
| Thioanisole/Thiocresol | Sulfonation | High | Found to be efficient in suppressing sulfonation of arginine residues. |
Table 3: Coupling Efficiency with Different Reagents (Data extrapolated from sterically hindered amino acids)
| Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) | Advantages | Disadvantages | Reference |
| DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. | Slower reaction rates. | [6] |
| HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient. | Potential for guanidinylation if used in excess. | [6] |
| HATU | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings. | Higher cost. | [6] |
| COMU | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts. | Higher cost. | [6] |
Experimental Protocols
Protocol for Coupling this compound in a Difficult Sequence
This protocol is designed to maximize the coupling efficiency of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU, or COMU; 2.9 equivalents)
-
Base (e.g., DIPEA or 2,4,6-collidine; 6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound, the coupling reagent, and the base in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 40°C).
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Double Coupling (Optional): If the Kaiser test is positive (blue beads), wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next deprotection and coupling cycle.
Protocol for Cleavage and Deprotection of Peptides Containing Arg(Pmc) and Trp
This protocol is optimized to minimize side reactions during the final cleavage step.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed. Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be optimized depending on the number of Arg(Pmc) residues.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Experimental Workflow for SPPS with this compound
Caption: Standard workflow for a single coupling cycle of this compound in SPPS.
Decision Flowchart: Pmc vs. Pbf Protecting Group
Caption: Decision-making process for selecting between Pmc and Pbf protection for arginine.
Side Reactions During Pmc Cleavage
Caption: Common side reactions initiated by the cleavage of the Pmc protecting group.
Conclusion
While this compound has been a valuable reagent in peptide synthesis, its use in difficult sequences requires careful consideration and optimization of protocols. The major challenges of steric hindrance and side reactions during cleavage can be mitigated by employing potent coupling reagents, optimized reaction conditions, and robust scavenger cocktails. For sequences containing tryptophan, the use of Fmoc-Arg(Pbf)-OH is strongly recommended to minimize side reactions and improve the overall yield and purity of the target peptide. By following the detailed protocols and understanding the underlying chemistry outlined in these application notes, researchers can enhance the success rate of synthesizing complex arginine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
The Strategic Application of Fmoc-Arg(Pmc)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise incorporation of charged amino acids, such as arginine, is often critical for the biological function of these peptides, influencing their structure, receptor binding, and cell permeability. The use of Nα-Fmoc-N'-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, or Fmoc-Arg(Pmc)-OH, has been a widely adopted strategy in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce arginine residues into peptide sequences. The Pmc (pentamethylchroman-6-sulfonyl) group provides robust protection for the guanidino side chain of arginine, which is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), in concert with the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[1][2]
Advantages and Considerations of this compound
The Pmc protecting group offers several advantages in Fmoc-SPPS:
-
Acid Lability: It is cleaved under standard TFA "cocktail" conditions, simplifying the final deprotection step.[1]
-
Compatibility: It is compatible with the base-labile Fmoc protecting group used for the α-amino group, ensuring orthogonality in the synthetic strategy.
However, there are important considerations:
-
Side Reactions with Tryptophan: During the final TFA cleavage, the cleaved Pmc group can generate reactive species that may lead to the alkylation of tryptophan residues within the peptide sequence. To mitigate this, the use of scavengers in the cleavage cocktail is crucial. For peptides containing both arginine and tryptophan, the use of the more sterically hindered Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on arginine is often preferred to minimize this side reaction.[2]
-
Cleavage Kinetics: The Pmc group is slightly more stable to acid than the Pbf group, which may require longer cleavage times for complete removal, especially in peptides with multiple arginine residues.[1]
Data Presentation: Expected Outcomes for HIV-1 Tat (48-60) Synthesis
The following table summarizes the expected quantitative data for the synthesis of the HIV-1 Tat (48-60) peptide (sequence: GRKKRRQRRRPPQ) using this compound, based on typical outcomes for peptides of similar length and complexity synthesized via manual Fmoc-SPPS.
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 65-80% | Based on the initial resin loading. |
| Crude Peptide Purity | 50-70% | Determined by analytical RP-HPLC. |
| Final Yield (after purification) | 20-35% | Following preparative RP-HPLC. |
| Final Purity | >98% | Confirmed by analytical RP-HPLC and Mass Spectrometry. |
| Observed Molecular Weight | ~1680 g/mol | To be confirmed by Mass Spectrometry. |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of the HIV-1 Tat (48-60) peptide using this compound.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Analytical and Preparative RP-HPLC systems
-
Mass spectrometer
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HIV-1 Tat (48-60)
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting from the C-terminus):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the HIV-1 Tat (48-60) sequence. For the arginine residues, use this compound.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally diethyl ether, then dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Collect the fractions containing the pure peptide.
-
-
Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.
-
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white, fluffy powder.
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow for SPPS of HIV-1 Tat (48-60)
Caption: General workflow for the solid-phase synthesis of HIV-1 Tat (48-60).
Cellular Uptake Pathways of HIV-1 Tat Peptide
Caption: Known cellular uptake mechanisms of the HIV-1 Tat peptide.
References
Protocol for Monitoring the Coupling Efficiency of Fmoc-Arg(Pmc)-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of amino acids is critical for the synthesis of high-purity peptides. Fmoc-Arg(Pmc)-OH, a commonly used derivative for introducing arginine in solid-phase peptide synthesis (SPPS), presents unique challenges due to the steric hindrance of the bulky 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group on the guanidinium (B1211019) side chain. Incomplete coupling of this compound can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.
This document provides a detailed protocol for monitoring the coupling efficiency of this compound. It includes qualitative colorimetric tests for real-time, in-process checks and a quantitative high-performance liquid chromatography (HPLC) method for final purity assessment. Additionally, a troubleshooting guide is provided to address common issues encountered during the coupling of this sterically hindered amino acid.
Monitoring Coupling Efficiency: An Overview
Monitoring the completeness of the coupling reaction at each step of SPPS is crucial for a successful synthesis. For this compound, a combination of qualitative and quantitative methods is recommended.
-
Qualitative In-Process Tests: These are rapid colorimetric tests performed on a small sample of the resin-bound peptide to provide a quick indication of the presence of unreacted free primary amines. The most common tests are the Kaiser test and the Chloranil (B122849) test.
-
Quantitative Post-Synthesis Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final cleaved peptide. The presence and quantity of deletion sequences lacking the arginine residue can provide a quantitative measure of the coupling efficiency.
Experimental Protocols
Qualitative Monitoring: Kaiser Test
The Kaiser test is a highly sensitive method for detecting free primary amines.[1][2] A positive result (blue color) indicates incomplete coupling, signifying that the N-terminal amine of the growing peptide chain is still available for reaction.
Reagent Preparation:
-
Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Solution B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[2]
-
Solution C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[2]
Protocol:
-
Withdraw a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with dichloromethane (B109758) (DCM) and then methanol (B129727) to remove any residual reagents.
-
Dry the resin beads under a stream of nitrogen or in a vacuum desiccator.
-
Place the dry resin beads in a small glass test tube.
-
Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue beads and/or solution | Incomplete coupling | Recouple with a fresh solution of activated this compound. |
| Faint blue beads or solution | Near-complete coupling | Extend the initial coupling time or perform a second coupling. |
| Yellow or colorless beads and solution | Complete coupling | Proceed to the next deprotection step. |
Caution: The Kaiser test can sometimes yield false positives due to the partial lability of the Fmoc group under the heating conditions in the presence of pyridine.[1]
Qualitative Monitoring: Chloranil Test
The chloranil test is an alternative colorimetric assay that is particularly useful when the N-terminal amino acid is a secondary amine like proline, but it is also effective for primary amines.[1]
Reagent Preparation:
-
Solution A: 2% (v/v) acetaldehyde (B116499) in N,N-dimethylformamide (DMF).
-
Solution B: 2% (w/v) chloranil in DMF.
Protocol:
-
Take a small sample of resin beads (approximately 1-5 mg).
-
Wash the resin beads thoroughly with DMF.
-
Place the resin beads in a small test tube.
-
Add 2-3 drops of Solution A and 2-3 drops of Solution B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the resin beads.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Blue or greenish-blue beads | Incomplete coupling | Recouple with a fresh solution of activated this compound. |
| Yellow or colorless beads | Complete coupling | Proceed to the next deprotection step. |
Quantitative Monitoring: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is used to analyze the purity of the crude peptide after cleavage from the resin. The presence of a significant peak corresponding to the deletion sequence (peptide without the intended arginine residue) indicates poor coupling efficiency.
Sample Preparation:
-
After completion of the peptide synthesis, cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
HPLC Conditions (General Guideline):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
Data Analysis:
The coupling efficiency can be estimated by comparing the peak area of the desired peptide with the peak area of the deletion sequence.
Coupling Efficiency (%) = [Area_desired / (Area_desired + Area_deletion)] * 100
Data Presentation: Coupling Efficiency of Arginine Derivatives
Disclaimer: The following data is based on studies of the closely related Fmoc-Arg(Pbf)-OH and is provided as a representative guide for the expected coupling efficiencies. Actual results with this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: Comparison of Coupling Reagents for Arginine Incorporation
| Coupling Reagent | Additive | Base | Coupling Time (min) | Estimated Coupling Efficiency (%) |
| HBTU | HOBt | DIPEA | 60 | 95 - 98 |
| HATU | HOAt | DIPEA | 60 | > 99 |
| DIC | Oxyma | - | 120 | > 99 |
| PyBOP | HOBt | DIPEA | 60 | 96 - 99 |
Table 2: Effect of Reaction Time on Coupling Efficiency (DIC/Oxyma)
| Coupling Time (min) | Estimated Coupling Efficiency (%) |
| 30 | 85 - 90 |
| 60 | 92 - 96 |
| 120 | > 99 |
| 240 | > 99 |
Mandatory Visualizations
Caption: Experimental workflow for monitoring this compound coupling.
Caption: Simplified reaction scheme of the Kaiser test.
Caption: Troubleshooting logic for incomplete this compound coupling.
Troubleshooting Guide
Incomplete coupling of this compound is a common issue in SPPS. The following guide provides potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser/Chloranil test after initial coupling | Steric Hindrance: The bulky Pmc group can slow down the reaction kinetics. | - Increase Coupling Time: Extend the coupling reaction time to 2-4 hours. - Double Couple: After the initial coupling, drain the reagents and add a fresh solution of activated this compound for a second coupling. |
| Inefficient Activation/Coupling Reagent: The chosen coupling reagent may not be potent enough. | - Change Coupling Reagent: Switch to a more powerful coupling reagent such as HATU or HCTU. | |
| Consistently poor coupling efficiency with Arginine | Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access of the activated amino acid. | - Change Solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (B87167) (DMSO). - Incorporate Chaotropic Agents: Add a low concentration of a chaotropic agent like guanidinium chloride to the coupling reaction. - Use Pseudoproline Dipeptides: If the sequence allows, incorporate a pseudoproline dipeptide upstream of the difficult coupling site to disrupt secondary structure formation. |
| Low yield of the final peptide and presence of a significant deletion peak in HPLC | δ-Lactam Formation: The activated this compound can undergo an intramolecular cyclization to form an unreactive δ-lactam, which is a known issue with protected arginine derivatives. | - In-Situ Activation: Add the coupling reagent (e.g., DIC) to the mixture of the amino acid, additive (e.g., Oxyma), and resin-bound peptide without a pre-activation step. - Lower Activation Temperature: If pre-activation is necessary, perform it at a lower temperature (e.g., 0°C) to minimize lactam formation. - Use a different protecting group: For particularly difficult sequences, consider using an arginine derivative with a different side-chain protecting group that is less prone to this side reaction. |
| Poor Reagent Quality: Degradation of the this compound, coupling reagents, or solvents. | - Use Fresh Reagents: Ensure that all reagents are fresh and of high purity. - Anhydrous Conditions: Use anhydrous solvents, as water can hydrolyze the activated amino acid. |
By implementing these monitoring protocols and troubleshooting strategies, researchers can significantly improve the coupling efficiency of this compound, leading to the successful synthesis of high-purity arginine-containing peptides.
References
Application Notes: The Use of Fmoc-Arg(Pmc)-OH in the Synthesis of Cell-Penetrating Peptides
Introduction
Cell-penetrating peptides (CPPs), particularly those rich in arginine, are powerful tools for delivering a wide range of therapeutic and diagnostic cargoes into cells.[1][2] Their synthesis is predominantly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). A critical aspect of synthesizing arginine-rich CPPs is the effective protection of the arginine guanidino side chain to prevent unwanted side reactions. Fmoc-Arg(Pmc)-OH, where Pmc stands for 2,2,5,7,8-pentamethylchroman-6-sulfonyl, is a widely used derivative for this purpose.[3][4] The Pmc group is an acid-labile protecting group designed to be stable during the base-labile Fmoc deprotection steps but easily removable during the final acidolytic cleavage of the peptide from the resin.[5]
Key Advantages of this compound
-
Orthogonality in Fmoc-SPPS: The Pmc group is stable to the piperidine (B6355638) solutions used for Nα-Fmoc group removal, ensuring the integrity of the arginine side chain throughout the synthesis.
-
Simplified Cleavage: It can be cleaved under the same moderate acidic conditions (e.g., 50% TFA in DCM) used to remove other common side-chain protecting groups like tert-butyl (tBu), simplifying the final deprotection step.[5]
-
Improved Yields: Compared to older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the Pmc group's lability leads to more complete deprotection, fewer side products, and consequently, higher peptide yields.[3][5]
Limitations and Considerations
-
Side Reactions with Tryptophan: During final TFA cleavage, the released Pmc carbocation can cause alkylation of sensitive residues, particularly tryptophan. This side reaction can significantly reduce the yield of the desired peptide.[5][6] The use of scavengers is crucial to mitigate this issue. For peptides containing both arginine and tryptophan, the use of Fmoc-Arg(Pbf)-OH in conjunction with Fmoc-Trp(Boc)-OH is often recommended.[5]
-
Cleavage Kinetics: The Pmc group is less acid-labile than the more modern Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[3][7][8] For peptides containing multiple arginine residues, deprotection of Pmc may require extended cleavage times compared to Pbf.[5][9]
-
Coupling Challenges: Like other arginine derivatives, this compound can exhibit slower coupling kinetics due to the steric bulk of its side chain and protecting group.[6] This can sometimes necessitate double coupling protocols to ensure complete incorporation.
Data Summary
Table 1: Comparison of Common Arginine Protecting Groups in Fmoc-SPPS
| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions | Advantages | Disadvantages |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Low | Prolonged treatment with strong acid (e.g., TFA/thioanisole) | Cost-effective | Requires harsh cleavage conditions; slow deprotection; risk of side reactions.[3][7] |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Medium | TFA / Scavengers (1-3 hours) | Compatible with standard TFA cleavage; good yields.[5] | Slower cleavage than Pbf; can cause Trp alkylation.[5][7] |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High | TFA / Scavengers (1-2 hours)[8] | More acid-labile than Pmc, allowing for faster cleavage.[8] Reduced Trp alkylation.[5] | Higher cost; prone to δ-lactam formation upon activation.[10][11] |
Table 2: Cytotoxicity of Selected Arginine-Rich CPPs
| Peptide | Concentration (µM) | Cell Line | Cell Viability (%) / Effect | Assay Method |
| Tat | Up to 50 | HeLa, CHO | No significant effect on proliferation | WST-1 Assay[12] |
| Tat | 1, 5, 10, 50, 100 | Caco-2 | No evident cytotoxic effect | Cytotox Red / AlamarBlue[13][14] |
| R8 (Octa-arginine) | 1, 5, 10, 50, 100 | Caco-2 | No evident cytotoxic effect | Cytotox Red / AlamarBlue[13][14] |
| Penetratin | Up to 50 | HeLa, CHO | No significant effect on proliferation | WST-1 Assay[12] |
Experimental Protocols & Visualizations
Protocol 1: Automated SPPS of an Arginine-Rich CPP
This protocol describes the synthesis of a model arginine-rich CPP (e.g., Tat 48-60: GRKKRRQRRRPPQ) using an automated peptide synthesizer with this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[15]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine in DMF
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with TBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
For this compound, a double coupling protocol may be employed to ensure high efficiency.
-
-
Washing: Wash the resin with DMF (5 times).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptidyl resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
Protocol 2: Peptide Cleavage and Pmc Deprotection
This protocol details the final step of cleaving the synthesized peptide from the solid support and simultaneously removing the Pmc and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl resin from Protocol 1.
-
Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
Note: For peptides containing tryptophan, a common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) to minimize Trp alkylation.[15]
-
-
Ice-cold diethyl ether.
Methodology:
-
Preparation: Place the dried peptidyl resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pmc) residues, the deprotection time may need to be extended.[9]
-
Resin Removal: Filter the solution to separate the cleaved peptide from the resin beads. Wash the resin with a small amount of fresh TFA.
-
Peptide Precipitation: Slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts.
-
Drying: Air-dry the crude peptide pellet to remove residual ether.
-
Purification: Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Freeze-dry the purified peptide fractions to obtain a fluffy white powder.
Protocol 3: Cellular Uptake and Cytotoxicity Assessment
Cellular Uptake (Qualitative via Microscopy):
-
Labeling: Synthesize the CPP with a fluorescent label (e.g., FITC) at the N-terminus.
-
Cell Culture: Seed HeLa or CHO cells on glass coverslips in a 24-well plate and culture until 70-80% confluent.
-
Incubation: Replace the culture medium with serum-free medium containing the fluorescently labeled CPP (e.g., at 10 µM) and incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Staining (Optional): Stain cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cytotoxicity (MTT or WST-1 Assay):
-
Cell Seeding: Seed HeLa or CHO cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the CPP (e.g., 1 µM to 100 µM). Include untreated cells as a control.[13][14]
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Assay:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 14. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Arg(Pmc) and Trp(Boc)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the acidic cleavage of peptides containing both Arginine protected with 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Arg(Pmc)) and Tryptophan protected with tert-butyloxycarbonyl (Trp(Boc)). This document outlines the critical considerations, detailed protocols, and potential side reactions associated with the simultaneous deprotection and cleavage of these residues from a solid-phase support.
Introduction
The successful synthesis of peptides containing sensitive residues like Arginine and Tryptophan relies heavily on the final cleavage and deprotection step. The Pmc group on Arginine and the Boc group on Tryptophan are both acid-labile and are typically removed simultaneously with the peptide from the resin using a trifluoroacetic acid (TFA) based cleavage cocktail. However, the reactive carbocations generated during the removal of these protecting groups can lead to undesired side reactions, primarily alkylation of the electron-rich indole (B1671886) ring of Tryptophan.[1][2] The use of appropriate scavengers is therefore crucial to trap these reactive species and ensure a high yield of the desired peptide.[3][4]
Key Considerations for Cleavage
Several factors must be carefully considered to achieve efficient and clean cleavage of peptides containing Arg(Pmc) and Trp(Boc):
-
Choice of Scavengers: A combination of scavengers is essential to protect the sensitive Tryptophan residue. Water is a crucial scavenger that helps to suppress the formation of sulfonated by-products from the Pmc group.[5] Thioanisole can accelerate the deprotection of Arg(Pmc) but may also lead to side reactions with Tryptophan if not used in a well-balanced cocktail.[5][6] Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are effective scavengers for the tert-butyl cations generated from the Boc group and other t-butyl-based protecting groups.[7][8] 1,2-ethanedithiol (B43112) (EDT) is a highly efficient scavenger for tert-butyl trifluoroacetate, but it may not completely prevent Tryptophan butylation on its own and has an unpleasant odor.[5][7]
-
Cleavage Cocktail Composition: The composition of the TFA cleavage cocktail should be optimized based on the specific peptide sequence. For peptides containing both Trp and Arg(Pmc), a more robust cleavage mixture is recommended to minimize side reactions.[5]
-
Reaction Time and Temperature: Cleavage is typically performed at room temperature for 2 to 4 hours.[3] Peptides with multiple Arg(Pmc) residues may require longer deprotection times, but prolonged exposure to the acidic cocktail can increase the risk of side reactions.[3][5] Monitoring the reaction progress by HPLC is recommended for optimization.[3]
-
Side Reactions: The primary side reaction of concern is the alkylation of the Tryptophan indole ring by the carbocations generated from the Pmc and Boc groups.[9][10] Sulfonation of Tryptophan, Tyrosine, Serine, and Threonine by the cleaved Pmc group is another potential side reaction that can be minimized by the inclusion of water in the cleavage cocktail.[5][11]
Quantitative Data Summary
The following tables summarize common cleavage cocktails and their typical applications for peptides containing Arg(Pmc) and Trp(Boc).
Table 1: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v/w for Reagent H) | Typical Application | Reference(s) |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides with multiple sensitive residues. | [7][12] |
| Cleavage Mixture B | TFA / Phenol / Thioanisole / 1,2-ethanedithiol / Water (82.5:5:5:2.5:5) | Recommended for peptides containing both Trp and Arg(Pmc) to minimize side reactions. | [5] |
| TFA / TIS / Water | TFA / TIS / Water (95:2.5:2.5) | A general, non-malodorous cocktail suitable for many sequences, especially when using Trp(Boc) and Arg(Pbf). | [7][8] |
| TFA / Thioanisole / DTT | TFA / Thioanisole / Dithiothreitol (90:5:5) | Alternative for protecting Cys and Met residues. | [1] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Recommended for sequences with Trp, His, Met, Cys, and Arg(Mtr/Pmc). | [12][13] |
Table 2: Cleavage Time Recommendations
| Protecting Group Combination | Number of Residues | Recommended Cleavage Time (at Room Temperature) | Notes | Reference(s) |
| Arg(Pmc) and Trp(Boc) | Single or few | 2 - 4 hours | Monitor by HPLC for completion. | [3] |
| Arg(Pmc) | Multiple (5 or more) | Up to 3 hours, potentially longer | Do not extend beyond 3 hours without careful monitoring due to increased risk of side reactions. | [5] |
| Trp(Boc) | Any | Standard 2-4 hours | Complete removal of the Boc group is generally efficient within this timeframe. | [5] |
Experimental Protocols
Protocol 1: General Cleavage of Peptides with Arg(Pmc) and Trp(Boc) using Reagent K
This protocol is a widely used method for the cleavage of peptides containing a variety of sensitive residues.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Water, deionized
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Dichloromethane (DCM)
-
Round-bottom flask or reaction vessel
-
Magnetic stir bar (optional)
-
Filtration apparatus (e.g., fritted glass funnel)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in the ratio 82.5:5:5:5:2.5 (v/v/v/v/w). For 100 mg of resin, approximately 1-2 mL of the cocktail is sufficient. Caution: TFA is highly corrosive and toxic. Handle with appropriate personal protective equipment.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended, but should be monitored to avoid side reactions.[3][5]
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold excess of cold MTBE or diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage by-products.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Post-Cleavage Work-up for Trp(Boc): To ensure complete removal of the Boc group from Tryptophan, dissolve the crude peptide in an aqueous solution (e.g., water or 10% aqueous acetic acid) and let it stand at room temperature for one hour before lyophilization.[5]
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Visualizations
Caption: Protecting groups for Arginine and Tryptophan.
Caption: General workflow for peptide cleavage and purification.
Caption: Mechanism of scavenger action during cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: A Step-by-Step Guide to Dissolving Fmoc-Arg(Pmc)-OH for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Arg(Pmc)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into synthetic peptides. The bulky and hydrophobic nature of the pentamethylchroman-6-sulfonyl (Pmc) protecting group can sometimes present challenges in solubility and can lead to aggregation.[1] Proper dissolution of this amino acid derivative is paramount to ensure successful coupling reactions and to maintain the integrity of the final peptide product. This guide provides a detailed, step-by-step protocol for the effective dissolution of this compound, along with data on solvent compatibility and best practices to mitigate common issues.
Data Presentation: Solubility of this compound
The selection of an appropriate solvent is the first and most critical step in preparing this compound for peptide synthesis. The following table summarizes the solubility of this compound in commonly used solvents for SPPS.
| Solvent | Abbreviation | Typical Concentration | Observations & Notes |
| N,N-Dimethylformamide | DMF | 0.2 M - 0.5 M | The most widely used solvent for dissolving Fmoc-amino acids.[2][3][4] A concentration of 0.5 M (12.5 mmol in 25 ml) has been reported as "clearly soluble".[5] |
| N-Methyl-2-pyrrolidone | NMP | 0.2 M | A more polar alternative to DMF that can enhance coupling efficiency.[4] Solutions of 0.2 M have been used for stability studies.[6] |
| N,N-Dimethylformamide / Dimethyl Sulfoxide | DMF/DMSO | Variable | For particularly difficult-to-dissolve Fmoc-amino acids, a mixture (e.g., 50:50) can be employed to improve solubility.[2] |
| N-Butylpyrrolidinone | NBP | Variable | A "greener" solvent alternative.[7][8] It is more viscous than DMF, and heating to around 45°C may be necessary to facilitate dissolution and reduce viscosity during the coupling reaction.[7][8] |
Experimental Protocols
This section details the recommended methodology for dissolving this compound for use in SPPS coupling reactions.
Materials and Equipment
-
This compound
-
High-purity SPPS-grade solvent (DMF or NMP recommended)
-
Glass vial or reaction vessel
-
Magnetic stirrer and stir bar or vortex mixer
-
Spatula
-
Balance
Protocol 1: Standard Dissolution of this compound in DMF
This protocol is suitable for most standard SPPS applications.
-
Preparation : Ensure all glassware is clean and dry to prevent any unwanted side reactions.
-
Weighing : Accurately weigh the required amount of this compound and transfer it to the reaction vessel.
-
Solvent Addition : Add the calculated volume of SPPS-grade DMF to achieve the desired concentration (typically between 0.2 M and 0.5 M).
-
Dissolution :
-
Agitate the mixture using a vortex mixer or a magnetic stirrer at room temperature.
-
Observe the solution to ensure that all solid material has completely dissolved. This should result in a clear, particulate-free solution.
-
-
Activation : Proceed immediately with the addition of coupling reagents as dictated by your specific SPPS protocol. It is generally recommended to use the solution promptly after preparation to minimize potential degradation of the Fmoc-amino acid.[9]
Protocol 2: Dissolution for Difficult Cases or Alternative Solvents
This protocol should be followed when encountering solubility issues with standard procedures or when using more viscous solvents like NBP.
-
Preparation : Use clean, dry glassware.
-
Weighing : Weigh the necessary amount of this compound and place it in the reaction vessel.
-
Solvent Addition : Add the appropriate volume of the chosen solvent (e.g., NMP, DMF/DMSO mixture, or NBP).
-
Assisted Dissolution :
-
Agitate the mixture using a vortex mixer or magnetic stirrer.
-
If the solute does not dissolve readily at room temperature, gentle warming can be applied. For syntheses using NBP, warming the solution to 45°C is recommended to decrease viscosity and aid in dissolution.[7][8]
-
Sonication in a water bath for short intervals can also be an effective method to break up aggregates and promote dissolution.
-
-
Visual Inspection : Before proceeding, carefully inspect the solution to confirm it is clear and free of any undissolved particles.
-
Activation : Once fully dissolved, use the solution immediately in the coupling step.
Mandatory Visualization
The following diagrams illustrate the logical workflow for dissolving this compound and the general context of its use in an SPPS coupling step.
Caption: A flowchart detailing the decision-making process for dissolving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. This compound Novabiochem 119831-72-0 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-Arg(Pmc)-OH in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during Solid-Phase Peptide Synthesis (SPPS), with a focus on the challenges associated with the coupling of Fmoc-Arg(Pmc)-OH.
Frequently Asked Questions (FAQs): Troubleshooting Incomplete Coupling of this compound
Q1: What are the primary reasons for incomplete coupling of this compound?
Incomplete coupling of this compound is a common challenge in SPPS, primarily due to two factors:
-
Steric Hindrance: The bulky 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group on the arginine side chain, combined with the inherent bulk of the arginine residue itself, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1]
-
δ-Lactam Formation: Upon activation of its carboxyl group, this compound can undergo an intramolecular cyclization to form a stable six-membered δ-lactam. This side reaction renders the amino acid derivative inactive and unable to participate in the desired coupling reaction, leading to truncated or deletion peptide sequences.[1][2]
Q2: How can I detect incomplete coupling of this compound?
You can monitor the completeness of the coupling reaction using several qualitative methods:
-
Kaiser Test: This colorimetric test detects free primary amines on the resin.[3] A positive result (blue or purple beads) after the coupling step indicates the presence of unreacted amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests a complete coupling.
-
Chloranil Test: This test is useful for detecting secondary amines, such as proline, and can also be used as a qualitative test for coupling completion.
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another colorimetric test for the presence of primary amines.
For quantitative analysis, a small sample of the resin can be cleaved and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of deletion sequences.
Q3: What immediate actions can I take if I observe incomplete coupling?
If you detect incomplete coupling, the most common and immediate strategy is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[2][4] If the coupling is still incomplete after a second attempt, consider the alternative strategies outlined below.
Q4: Which alternative coupling reagents can improve the efficiency of this compound incorporation?
For difficult couplings involving sterically hindered amino acids like this compound, more potent activating reagents are often necessary. Consider switching from standard carbodiimide (B86325) activators to one of the following:
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, HCTU, and TBTU are highly efficient and can significantly improve coupling yields.[5][6] COMU is a newer generation reagent with efficiencies comparable to HATU and is considered safer due to the absence of explosive byproducts.[6][7]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for difficult couplings.[5]
-
Carbodiimides with Additives: If using a carbodiimide like Diisopropylcarbodiimide (DIC), the addition of a nucleophilic additive is crucial.[7] OxymaPure is a highly recommended, non-explosive alternative to HOBt and HOAt that can enhance coupling rates and reduce racemization.[7][8]
Q5: Are there alternative arginine derivatives that are easier to couple than this compound?
Yes, using an arginine derivative with a different side-chain protecting group can circumvent many of the issues associated with the Pmc group. The most common alternative is:
-
Fmoc-Arg(Pbf)-OH: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group is more acid-labile than Pmc, allowing for milder cleavage conditions.[9] It has been shown to reduce side reactions, particularly the alkylation of tryptophan residues during final cleavage.[10][11] In one reported case, using Arg(Pbf) instead of Arg(Pmc) increased the yield of the desired peptide from 46% to 69%.[10][11]
-
Fmoc-Arg(Boc)2-OH: This derivative uses two tert-butyloxycarbonyl (Boc) groups for side-chain protection. A key advantage is that its deprotection does not release byproducts that can cause sulfonation of tryptophan or tyrosine residues.[12] However, due to its significant bulk, it may require longer coupling times.[12]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting incomplete this compound coupling.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Protecting Group | This compound | Fmoc-Arg(Pbf)-OH | Peptide yield increased from 46% to 69% with Pbf. | [10][11] |
| Solvent/Temp. | DMF | NBP at 45°C | Elevated temperature in NBP improves coupling by reducing viscosity and speeding up the reaction. | [8][13] |
Key Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
This protocol is recommended as the first step when incomplete coupling is detected.
-
Initial Coupling: Perform the initial coupling of this compound using your standard protocol (e.g., with HBTU/DIPEA or DIC/OxymaPure) for 1-2 hours.
-
Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Decision:
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed to the next deprotection step.
-
If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. Proceed to step 5.
-
-
Second Coupling: Prepare a fresh solution of activated this compound using the same equivalents as the initial coupling. Add this solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) before proceeding to the next step in your synthesis.
Protocol 2: High-Efficiency Coupling using DIC/OxymaPure at Elevated Temperature
This protocol is adapted for particularly difficult sequences and can be especially effective when using viscous solvents like N-butylpyrrolidinone (NBP).[8][13]
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected.
-
Reagent Preparation:
-
Prepare a solution of this compound (1.75 equiv.) and OxymaPure (1.5 equiv.) in NBP.
-
Prepare a solution of DIC (1.8 equiv.) in NBP.
-
-
In Situ Activation and Coupling:
-
Add the this compound/OxymaPure solution to the peptidyl-resin.
-
Heat the reaction vessel to 45°C.
-
Add half of the DIC solution (0.9 equiv.) to the vessel and let the reaction proceed for 30 minutes.
-
Add the remaining half of the DIC solution along with a small amount of extra this compound.
-
-
Reaction Time: Maintain the reaction at 45°C for an additional 1-2 hours.
-
Monitoring and Washing: Monitor for completion using a Kaiser test. Once complete, wash the resin thoroughly with NBP and then DCM.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. kilobio.com [kilobio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. digital.csic.es [digital.csic.es]
Preventing side reactions of the Pmc group during peptide cleavage.
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the cleavage of the Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) protecting group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Pmc protecting group and why is it used?
The Pmc group is an acid-labile protecting group used for the guanidino function of arginine residues during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its purpose is to prevent the highly nucleophilic guanidinium (B1211019) group from participating in unwanted side reactions during peptide chain elongation.[1]
Q2: What are the typical conditions for Pmc group cleavage?
The Pmc group is typically removed during the final cleavage of the peptide from the resin using strong acidic conditions.[1][2] This is most commonly achieved with a cleavage cocktail containing trifluoroacetic acid (TFA) as the primary reagent.[1][2][3]
Q3: What are the most common side reactions observed during Pmc cleavage?
During the acidic cleavage of the Pmc group, reactive cationic species are generated.[1][4] These can lead to several side reactions, including:
-
Sulfonation: The cleaved sulfonyl moiety can modify sensitive residues, particularly the O-sulfonation of serine and threonine and the sulfonation of the tryptophan indole (B1671886) ring.[3][5]
-
Reattachment/Alkylation: The cleaved Pmc group can reattach to or alkylate nucleophilic amino acid side chains, such as tryptophan and tyrosine.[1][6][7]
Q4: What are scavengers and why are they essential for Pmc cleavage?
Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive cationic species generated during deprotection.[1][4][7][8] By reacting with these electrophiles, scavengers prevent them from modifying the desired peptide, thus minimizing side product formation and improving the purity of the final product.[1][8][9]
Q5: Which scavengers are recommended for Pmc cleavage?
A variety of scavenger cocktails have been developed to mitigate side reactions. The choice of scavenger depends on the peptide sequence, particularly the presence of sensitive amino acids like Trp, Met, Cys, and Tyr.[1][2][4] Common scavengers and cocktails include:
-
Trialkylsilanes (e.g., Triisopropylsilane (B1312306) - TIS): Effective at quenching carbocations and are often used in "odorless" cleavage cocktails.[3][4][10] A common mixture is TFA/TIS/water (95:2.5:2.5).[3][4]
-
Thiol-based scavengers (e.g., 1,2-ethanedithiol (B43112) - EDT): Useful for preventing sulfonation.[3][8]
-
Thioanisole: Can accelerate the removal of the Pmc group but should be used with care.[3][7]
-
Phenol: Offers some protection to tyrosine and tryptophan residues.[3][4]
-
Water: Acts as a scavenger and is often included in small percentages.
-
Reagent K: A classic, robust cocktail containing TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5), suitable for peptides with a combination of sensitive residues.[3][4]
Troubleshooting Guide
Problem: My peptide shows significant side products after cleavage, as observed by HPLC and Mass Spectrometry.
This is a common issue related to Pmc group deprotection. The following troubleshooting guide will help you identify the cause and find a solution.
Step 1: Identify the Nature of the Side Product
The first step is to characterize the major side products. Mass spectrometry is invaluable here.
-
Mass increase of +80 Da: This strongly suggests sulfonation of a residue (e.g., Trp, Ser, Thr).[3][5]
-
Mass increase corresponding to the Pmc group or a fragment thereof: This indicates reattachment of the protecting group.
Step 2: Consult the Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting Pmc cleavage side reactions.
Caption: Troubleshooting workflow for Pmc cleavage side reactions.
Step 3: Address Specific Side Reactions
-
If Sulfonation is Observed:
-
Action: The primary cause is the reaction of the cleaved sulfonyl group with nucleophilic side chains.[5]
-
Solution:
-
Incorporate Thiol Scavengers: Add or increase the concentration of 1,2-ethanedithiol (EDT) or dithiothreitol (B142953) (DTT) in your cleavage cocktail.[8]
-
Protect Tryptophan: If your peptide contains tryptophan, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended as the Boc group protects the indole side chain from sulfonation.[3]
-
-
-
If Pmc Reattachment/Alkylation is Observed:
-
Action: This occurs when the carbocation generated from the Pmc group is not effectively trapped.[1][6]
-
Solution:
-
Increase Scavenger Concentration: Ensure you are using a sufficient concentration of scavengers like triisopropylsilane (TIS) or phenol.[3][4]
-
Optimize Cleavage Time: While longer cleavage times may be needed for multiple Arg(Pmc) residues, excessive time increases the chance of side reactions.[1][7] Monitor the reaction to find the optimal duration. A typical cleavage time is 2-4 hours.[1]
-
-
Step 4: Consider Alternative Protecting Groups
If side reactions persist, especially with arginine-rich peptides, consider using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group for arginine. The Pbf group is more acid-labile than Pmc, requiring shorter cleavage times and is less prone to side reactions.[1][6][9]
Data on Pmc vs. Pbf Cleavage
The choice of protecting group can significantly impact the yield of the desired peptide.
| Arginine Protecting Group | Cleavage Time (TFA) | Yield of Desired Peptide | Reference |
| Arg(Pmc) | 3 hours | 46% | [6] |
| Arg(Pbf) | 3 hours | 69% | [6] |
Experimental Protocols
Standard Cleavage Protocol for Pmc-Protected Peptides
-
Resin Preparation: Place the dry, peptide-bound resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common "odorless" cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) . For peptides containing sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) is a robust option.[3][4] Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.
-
Isolation and Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.
Pmc Cleavage and Side Reaction Mechanism
The following diagram illustrates the chemical pathway of Pmc cleavage and the formation of a common side product.
Caption: Mechanism of Pmc cleavage and a common side reaction.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
How to avoid racemization of Fmoc-Arg(Pmc)-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding racemization of Fmoc-Arg(Pmc)-OH during the critical activation step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a chiral amino acid from its desired L-enantiomer to a mixture of both L- and D-enantiomers. During peptide synthesis, the activation of the carboxylic acid of this compound can lead to the formation of an oxazolone (B7731731) intermediate.[1][2] This intermediate can easily lose its stereochemical integrity, resulting in the incorporation of the incorrect D-arginine isomer into the peptide chain. The presence of these diastereomeric impurities can be detrimental to the peptide's biological activity and structural integrity, and they are often difficult to separate during purification.[3]
Q2: What are the primary factors that contribute to the racemization of this compound during activation?
A2: Several factors during the activation and coupling steps can influence the extent of racemization:
-
Coupling Reagent: The choice of coupling reagent significantly impacts the rate of activation and the propensity for side reactions, including racemization.[2][3]
-
Base: The type of base used and its concentration are critical. Stronger, less sterically hindered bases can increase the rate of proton abstraction from the alpha-carbon, leading to racemization.[3]
-
Pre-activation Time: Prolonged activation of the amino acid before it is added to the resin increases the risk of oxazolone formation and subsequent racemization.[3]
-
Temperature: Elevated temperatures, while sometimes used to increase coupling efficiency, can also accelerate the rate of racemization.[3]
-
Solvent: The choice of solvent can affect the solubility of reagents and the kinetics of both the desired coupling reaction and undesired side reactions.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: For amino acids prone to racemization, carbodiimide-based coupling reagents used in conjunction with additives are highly recommended. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) is a preferred method.[2][4] These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is more stable and less prone to racemization.[1] OxymaPure is often favored over HOBt due to its enhanced safety profile and comparable or superior performance in suppressing racemization.[5][6] While uronium/aminium-based reagents like HBTU and HATU are efficient, they often require the presence of a base that can promote racemization and are therefore generally considered higher risk for sensitive amino acids.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Arg detected in the final peptide. | Inappropriate Coupling Reagent: Use of a highly activating reagent without an additive. | Switch to a carbodiimide-based method with an additive, such as DIC/OxymaPure.[4] |
| Inappropriate Base: Use of a strong, non-hindered base like DIPEA. | Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] | |
| Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before coupling. | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid, additive, and resin. | |
| High Coupling Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling reaction at room temperature or consider lowering it to 0°C for particularly sensitive couplings.[4] | |
| Low coupling efficiency when using milder conditions. | Incomplete Reaction: The milder conditions may not be sufficient for complete coupling. | Increase the equivalents of the this compound and coupling reagents. Alternatively, perform a "double couple" by repeating the coupling step with a fresh solution of activated amino acid. |
| Presence of deletion sequences (des-Arg peptide). | δ-Lactam Formation: The activated carboxyl group of arginine can react with its side-chain guanidinium (B1211019) group to form an inactive δ-lactam, preventing its coupling. | The use of a carbodiimide/OxymaPure or HOBt method is known to suppress δ-lactam formation compared to methods that use a high concentration of base.[4] |
Quantitative Data on Racemization
While specific quantitative data for the racemization of Fmoc-L-Arg(Pmc)-OH is limited in the literature, the following table provides data on the epimerization of D-Arginine under various coupling conditions. This data illustrates that with optimized carbodiimide-based methods, racemization can be kept to very low levels.
| Amino Acid | Coupling Conditions | % Epimerization |
| D-Arg | HBTU/DIEA (Room Temperature) | 0.29 |
| D-Arg | 90°C Standard Coupling | 0.2 |
| D-Arg | 90°C CarboMAX | < 0.10 |
| D-Arg | 105°C CarboMAX | < 0.10 |
Data adapted from "Unparalleled Solid Phase Peptide Synthesis" by CEM Corporation.[4]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), for washing
-
Kaiser test reagents
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the washed and deprotected peptide-resin.
-
Add DIC (3 equivalents) to the resin mixture.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
If the test is positive (indicating an incomplete reaction), the coupling step can be repeated (double coupling).
-
Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove any excess reagents and byproducts.
-
Diagrams
Caption: Troubleshooting workflow for minimizing racemization.
References
Optimizing coupling time for Fmoc-Arg(Pmc)-OH with hindered amino acids
Topic: Optimizing Coupling Time for Fmoc-Arg(Pmc)-OH with Hindered Amino Acids
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the coupling of this compound, particularly when adjacent to sterically hindered amino acids in a peptide sequence.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete coupling of this compound next to a hindered residue (e.g., Val, Ile, Aib). What are the primary causes?
A1: Incomplete coupling involving this compound is a common issue primarily driven by steric hindrance. The bulky Pentamethylchroman-6-sulfonyl (Pmc) protecting group on the arginine side chain, combined with the bulk of the adjacent residue and the growing peptide-resin matrix, can significantly slow down the reaction kinetics.[1] Other contributing factors include:
-
Suboptimal Activation: The chosen coupling reagent may not be efficient enough to overcome the high activation energy required for sterically hindered couplings.[2][3]
-
Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., beta-sheets) on the resin, physically blocking the N-terminal amine from reacting.[4][5]
-
Poor Resin/Solvent Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the reaction sites.[4]
-
Side Reactions: The activated this compound can participate in side reactions, such as δ-lactam formation (though this is more pronounced with the Pbf protecting group), which deactivates the amino acid.[6][7]
Q2: What is the recommended standard coupling time for this compound, and how should it be adjusted for difficult couplings?
A2: A standard coupling time for non-hindered amino acids is typically 1-2 hours at room temperature.[8] However, for a sterically demanding coupling involving this compound, this is often insufficient. It is recommended to:
-
Extend the initial coupling time: Increase the reaction time to 4-6 hours or even overnight.
-
Monitor the reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines.[8] A positive result (blue color) indicates incomplete coupling.
-
Perform a double coupling: If the Kaiser test is positive after the initial extended coupling, a second coupling with fresh reagents is the most effective strategy.[1][8]
Q3: Which coupling reagents are most effective for coupling this compound to a hindered N-terminus?
A3: For difficult couplings, more potent activating reagents are necessary. While standard carbodiimides like DCC can be used, they are often slower.[3] Superior options include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient for hindered couplings as they form highly reactive OAt or OBt esters.[2][9] HATU is generally considered one of the most powerful coupling reagents for such scenarios.[2][9]
-
Phosphonium (B103445) Salts: PyBOP and PyAOP are also very effective, with PyAOP being among the most reactive.[9]
-
Carbodiimides with Additives: Using DIC in combination with an additive like Oxyma Pure or HOBt significantly enhances reactivity and is a cost-effective choice.[2][10]
Q4: Can changing the solvent improve coupling efficiency?
A4: Yes, the choice of solvent is critical. Efficient solvation of the peptide-resin is essential for successful synthesis.[4]
-
N,N-Dimethylformamide (DMF): The most common solvent, but its breakdown can release amines that cause premature Fmoc-deprotection.[4]
-
N-Methyl-2-pyrrolidone (NMP): A more polar and robust alternative to DMF that can improve coupling yields by better solvating the peptide-resin complex.[4]
-
Disruptive Solvents: In cases of severe aggregation, mixtures containing DMSO or using "magic mixtures" (e.g., DCM/DMF) can be beneficial.[4] Acetonitrile and THF have also been reported to be effective with PEG-based resins for coupling hindered amino acids.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete coupling issues with this compound.
| Problem | Observation (Kaiser Test) | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Coupling | Test is positive (blue beads) after standard 2-hour coupling. | Steric Hindrance | 1. Extend Coupling Time: Increase reaction time to 4 hours or more and re-test. 2. Double Couple: Immediately perform a second coupling with fresh reagents for 1-2 hours.[1][8] |
| Persistent Incomplete Coupling | Test remains positive after extended or double coupling. | 1. Inefficient Reagent 2. Peptide Aggregation 3. Poor Resin Swelling | 1. Switch to a Stronger Coupling Reagent: Use HATU or PyAOP.[9] 2. Increase Reagent Equivalents: Use a higher molar excess (e.g., 5 eq.) of amino acid and reagents. 3. Change Solvent: Switch from DMF to NMP or a solvent mixture designed to disrupt aggregation.[4] |
| Low Final Peptide Purity/Yield | Mass spectrometry shows deletion sequences (missing Arg). | Chronic Coupling Difficulty | 1. Increase Temperature: For subsequent syntheses, consider microwave-assisted SPPS, which can dramatically shorten coupling times and improve efficiency.[1] A conventional synthesis can be heated to 45°C to speed up the reaction.[6][7] 2. Optimize Reagent Combination: Use a proven combination for hindered couplings, such as DIC/Oxyma.[7] |
Coupling Reagent Recommendations for Hindered Sequences
| Reagent Combination | Amino Acid (eq.) | Reagent (eq.) | Base (eq.) | Solvent | Notes |
| HATU / DIPEA | 3 - 5 | 3 - 5 | 6 - 10 | DMF or NMP | Highly effective for sterically hindered couplings. Fast reaction kinetics.[2][9] |
| HBTU / HOBt / DIPEA | 3 - 5 | 3 - 5 | 6 - 10 | DMF or NMP | A robust and widely used combination. |
| DIC / Oxyma Pure | 3 - 5 | 3 - 5 | N/A | DMF, NMP, or DCM/DMF | Cost-effective and very efficient. Oxyma is a safer alternative to HOBt.[2][6] |
| PyBOP / DIPEA | 3 - 5 | 3 - 5 | 6 - 10 | DMF or NMP | Strong phosphonium salt-based reagent.[9] |
Experimental Protocols
Protocol 1: Double Coupling for a Hindered Amino Acid
This protocol should be initiated after a first coupling (e.g., 2 hours) has been performed and a Kaiser test has returned a positive result.
-
Wash: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove old reagents and byproducts.
-
Prepare Reagent Solution: In a separate vessel, dissolve the this compound (3-5 eq.) and a suitable coupling reagent (e.g., HATU, 3-5 eq.) in DMF or NMP.
-
Activate: Add the base (e.g., DIPEA, 6-10 eq.) to the reagent solution and allow it to pre-activate for 1-2 minutes.
-
Second Coupling: Add the freshly activated amino acid solution to the peptide-resin.
-
React: Agitate the mixture at room temperature for 1-2 hours.
-
Wash: Drain the vessel and wash the resin with DMF (5 x 1 min).
-
Confirm: Perform a final Kaiser test to confirm the absence of free amines (a negative result is desired).
Protocol 2: Kaiser Test (Qualitative Monitoring of Free Amines)
-
Sample: Collect a small sample of peptide-resin (approx. 5-10 mg) in a small glass test tube.
-
Wash: Wash the resin sample with ethanol (B145695) (2 x 30 sec) and drain.
-
Add Reagents: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heat: Heat the test tube to 100-120°C for 5 minutes.
-
Observe:
-
Positive Result (Incomplete Coupling): A deep blue color appears on the resin beads and/or in the solution, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Visual Guides
Troubleshooting Workflow for Incomplete Coupling
Caption: A troubleshooting flowchart for addressing incomplete peptide couplings.
General Peptide Coupling Pathway
Caption: Simplified workflow of amino acid activation and coupling in SPPS.
References
- 1. biotage.com [biotage.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. digital.csic.es [digital.csic.es]
- 8. benchchem.com [benchchem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. researchgate.net [researchgate.net]
Managing aggregation of peptides containing multiple Arg(Pmc) residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of peptides containing multiple Arginine(Pmc) residues. These peptides are notoriously challenging due to their high propensity for aggregation.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing multiple Arg(Pmc) residues have a high tendency to aggregate?
Peptides with multiple Arg(Pmc) residues are prone to aggregation primarily due to the bulky and hydrophobic nature of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group.[1] While the arginine side chain itself is cationic and typically aids solubility, the large Pmc group can lead to significant intermolecular hydrophobic interactions.[1] This causes the peptide chains to self-associate and precipitate, a problem that can occur during solid-phase peptide synthesis (SPPS), cleavage from the resin, and subsequent purification steps.[1] Additionally, arginine-rich peptide sequences are generally susceptible to aggregation through interchain hydrogen bonding.[2]
Q2: What are the common signs of peptide aggregation during my workflow?
You may be encountering aggregation if you observe the following issues at different stages of your process[1]:
-
During Synthesis: Poor swelling of the resin, incomplete Fmoc deprotection or coupling reactions, and the appearance of a gelatinous material on the resin beads.[1][3]
-
During Cleavage: The formation of a precipitate when the cleavage cocktail is added or after the peptide is precipitated with ether.[1]
-
During Purification (RP-HPLC): The appearance of broad or tailing peaks, the emergence of new peaks that elute earlier (corresponding to aggregated species), or peptide material that is insoluble in the loading solvent.[1]
-
Post-Purification: The final lyophilized peptide is difficult to dissolve, or its solution becomes cloudy or forms a precipitate over time.[1]
Troubleshooting Guide: Strategies to Manage Aggregation
Q3: Are there alternative protecting groups for arginine that are less likely to cause aggregation?
Yes, using an alternative protecting group is a highly effective strategy. The most common and recommended alternative to Pmc is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[1][4] The Pbf group is more acid-labile than Pmc, meaning it can be removed under milder acidic conditions during cleavage.[4][5] This is particularly advantageous when synthesizing peptides with many arginine residues, as it can lead to higher yields of the desired product.[4]
Data Presentation: Comparison of Arg Protecting Groups
| Protecting Group | Key Characteristics | Cleavage Efficiency Example |
| Pmc | Standard protection; bulky and hydrophobic, contributing to aggregation.[1][6] | A 3-hour TFA cleavage resulted in 46% of the desired peptide.[4] |
| Pbf | More acid-labile than Pmc; less prone to causing aggregation and side reactions with Trp during cleavage.[4][5][6] | A 3-hour TFA cleavage resulted in 69% of the desired peptide.[4] |
| Mtr | More acid-stable; complete removal can be difficult in peptides with multiple Arg residues, requiring harsh conditions that may cause side reactions.[4][6] | Best suited for peptides with a single Arg residue.[6] |
Q4: How can I modify my solid-phase peptide synthesis (SPPS) protocol to mitigate aggregation?
Several adjustments to your SPPS protocol can disrupt the intermolecular interactions that lead to aggregation:
-
Use a Low-Loading Resin: Synthesizing the peptide on a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) increases the distance between peptide chains, reducing the chance of interchain aggregation.[2][6]
-
Incorporate Double Coupling: For arginine residues or other bulky amino acids, performing the coupling step twice ("double coupling") can help ensure the reaction goes to completion, preventing deletion sequences that can result from aggregation-induced steric hindrance.[2][7]
-
Use Potent Coupling Reagents: Employing a more powerful coupling reagent, such as HATU, can improve reaction kinetics and drive difficult couplings to completion.[2]
-
Optimize Solvents: If aggregation is observed, switch to more effective solvents like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture to improve solvation.[3]
-
Increase Temperature or Use Microwaves: Performing coupling reactions at a higher temperature or using microwave-assisted synthesis can provide the energy needed to overcome aggregation and improve reaction efficiency.[3][8]
-
Add Chaotropic Salts: Introducing chaotropic salts, such as LiCl or KSCN, into the coupling mixture or wash solutions can help disrupt the hydrogen bonding that contributes to aggregation.[3]
Q5: What are pseudoproline dipeptides and how do they work to prevent aggregation?
Pseudoproline (ψ-Pro) dipeptides are specialized building blocks used in SPPS to overcome aggregation.[9] They are derivatives of Serine, Threonine, or Cysteine where the side chain is reversibly cyclized to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[10][11]
This cyclic structure introduces a "kink" into the peptide backbone, similar to a native proline residue.[10][11] This kink disrupts the formation of regular secondary structures like β-sheets, which are a primary cause of peptide aggregation.[9][12] By breaking up these interchain hydrogen bonding networks, pseudoprolines enhance the solvation of the growing peptide chain, leading to significantly improved coupling efficiency and higher purity for long or difficult sequences.[11] The native peptide sequence is fully restored during the final TFA cleavage step.[11][12]
Key Experimental Protocols
Protocol 1: Cleavage of Peptides with Arg(Pmc/Pbf) Residues
This protocol uses "Reagent R," which is specifically formulated for cleaving peptides containing sulfonyl-protected arginine residues.[5]
Materials:
-
Peptide-resin (dried)
-
Reagent R:
-
Trifluoroacetic acid (TFA): 90% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-ethanedithiol (EDT): 3% (v/v)
-
Anisole: 2% (v/v)
-
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare Reagent R immediately before use. Add the cleavage cocktail to the resin (approximately 5-10 mL per gram of resin).[5]
-
Allow the mixture to stand at room temperature for 90 minutes to 3 hours, with occasional agitation.[5] The optimal time may vary depending on the sequence and protecting groups.
-
Filter the resin from the cleavage mixture and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA (e.g., 5 mL per gram of resin) and combine the filtrates.[5]
-
Precipitate the crude peptide by adding the combined TFA solution to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove scavengers, then dry under vacuum.
-
Proceed with purification, typically via reverse-phase HPLC.
Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide
This protocol outlines a manual coupling cycle for introducing a pseudoproline dipeptide into a growing peptide chain.[11]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 equivalents relative to resin loading)
-
Coupling Reagent: HATU (5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Solvent: DMF or NMP
Procedure:
-
Pre-activation: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, it can be left longer or a second coupling can be performed.
-
Wash: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Proceed to the Fmoc deprotection step for the next cycle in your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
Strategies to improve yield in syntheses with Fmoc-Arg(Pmc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Arg(Pmc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when using this compound?
A1: Low yields in peptide synthesis with this compound can stem from several factors:
-
Incomplete Coupling: The bulky nature of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group can sterically hinder the coupling reaction, leading to incomplete incorporation of the arginine residue.
-
Peptide Aggregation: Arginine-containing sequences are prone to aggregation, which can obstruct reactive sites on the resin-bound peptide chain.[1]
-
Side Reactions during Cleavage: The Pmc group is cleaved under acidic conditions (e.g., TFA), which can generate reactive carbocations. These can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan.[2]
-
Incomplete Deprotection: While the Pmc group is designed to be cleaved with TFA, its removal can sometimes be slow or incomplete, especially in peptides with multiple arginine residues, leading to a heterogeneous final product.[3]
Q2: When should I choose Fmoc-Arg(Pbf)-OH over this compound?
A2: Fmoc-Arg(Pbf)-OH is generally preferred over this compound, especially when synthesizing peptides containing tryptophan.[2] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is more acid-labile, allowing for faster and more efficient cleavage.[4][5] More importantly, it significantly reduces the risk of Pmc-related alkylation of the tryptophan indole side chain during final deprotection.[2] One study reported a yield of 69% for a tryptophan-containing peptide using Fmoc-Arg(Pbf)-OH compared to 46% with this compound under the same cleavage conditions.[2]
Q3: Can I use standard coupling reagents with this compound?
A3: Yes, standard coupling reagents such as HBTU, HATU, or DIC/HOBt can be used. However, due to the steric hindrance of the Pmc group, extended coupling times or double coupling may be necessary to ensure complete reaction. More potent coupling reagents may offer improved efficiency.
Q4: What are common side reactions associated with the Pmc group and how can they be minimized?
A4: The most significant side reaction is the transfer of the sulfonyl protecting group from arginine to the indole ring of tryptophan during TFA cleavage.[1] This can be mitigated by:
-
Using a scavenger cocktail during cleavage. Reagents like Reagent K (TFA/water/phenol/thioanisole/EDT) are effective but can be toxic and malodorous.[1] A simpler and effective alternative is a cocktail of TFA/TIS/water (95:2.5:2.5).
-
Protecting the tryptophan residue with an acid-stable group like Boc (Fmoc-Trp(Boc)-OH).[1][6] This is highly recommended when synthesizing peptides containing both arginine and tryptophan.[6]
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (peptide minus arginine) in the final product upon analysis by mass spectrometry.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | 1. Double Couple: After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound. 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 3. Use a More Potent Coupling Reagent: Consider using HATU or HCTU, which are known for their high coupling efficiency. |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP or add a chaotropic salt like LiCl to the reaction mixture to disrupt hydrogen bonding.[1] 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 45-50°C) to improve solvation and reduce aggregation.[7][8][9] 3. Sonication: Apply sonication during the coupling step to break up aggregates.[1] |
Issue 2: Low Yield After Cleavage and Deprotection
Symptoms:
-
Low recovery of the final peptide product.
-
Multiple peaks observed during HPLC analysis of the crude product.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Pmc Group Removal | 1. Extend Cleavage Time: Increase the duration of TFA treatment. The removal of the Pmc group can take 1-3 hours.[6] For peptides with multiple Arg(Pmc) residues, longer times may be necessary.[3] 2. Optimize Scavenger Cocktail: Ensure the use of an appropriate scavenger cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to quench reactive cations generated during cleavage. |
| Tryptophan Alkylation | 1. Use Fmoc-Trp(Boc)-OH: For future syntheses containing both Arg and Trp, utilize Fmoc-Trp(Boc)-OH to protect the tryptophan side chain.[1][6] 2. Use a Robust Scavenger Cocktail: Employ a scavenger cocktail containing thioanisole or use Reagent K.[1] |
| Aspartimide Formation | This is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, and can be exacerbated by prolonged piperidine treatment. Add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling (a negative result indicates completion). If the test is positive, a second coupling is recommended.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Standard Fmoc-SPPS workflow for incorporating this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Arg-OH.HCl | 131669-11-9 | Benchchem [benchchem.com]
- 6. This compound Novabiochem® | 119831-72-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing deletion sequences involving Fmoc-Arg(Pmc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize deletion sequences and other side reactions involving Fmoc-Arg(Pmc)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences when using this compound?
A1: Deletion sequences, where one or more amino acids are missing from the final peptide, are a common issue in SPPS. When using this compound, the primary causes for incomplete coupling leading to deletion sequences are:
-
Steric Hindrance: The bulky nature of both the Fmoc protecting group and the pentamethylchroman-6-sulfonyl (Pmc) side-chain protecting group can physically obstruct the coupling reaction. This is particularly problematic when coupling to another sterically hindered amino acid or within a sterically crowded peptide sequence.
-
δ-Lactam Formation: Upon activation of the carboxylic acid of this compound, the α-amino group can intramolecularly cyclize to form a stable six-membered δ-lactam. This inactive species cannot couple to the growing peptide chain, resulting in a deletion of the arginine residue.[1][2][3][4][5]
-
Peptide Aggregation: Arginine-rich peptide sequences are prone to aggregation on the solid support through interchain hydrogen bonding. This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps.
Q2: How can I detect Arg(Pmc) deletion sequences in my crude peptide?
A2: The most effective method for detecting deletion sequences is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
HPLC Analysis: A reversed-phase HPLC (RP-HPLC) analysis of the crude peptide will show a distinct peak for the full-length target peptide and separate peaks for impurities. Deletion sequences, being shorter and typically more polar, will usually have a shorter retention time and elute earlier than the target peptide.
-
Mass Spectrometry (MS): Collecting the fractions from the HPLC and analyzing them by mass spectrometry will confirm the identity of each peak. The mass of a deletion sequence will be lower than the target peptide by the mass of the missing arginine residue (approximately 156.19 Da for the residue).
A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.
Q3: What are common side reactions associated with the Pmc protecting group during cleavage, and how can they be minimized?
A3: During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), the Pmc group is removed. The resulting carbocation and sulfonyl species can lead to side reactions:
-
O-sulfonation of Serine and Threonine: The cleaved sulfonyl group can modify the hydroxyl groups of serine and threonine residues, forming O-sulfo derivatives.[6]
-
Sulfonation of Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to modification by the byproducts of Pmc cleavage.[7]
These side reactions can be minimized by using a "scavenger cocktail" in the cleavage solution. Scavengers are nucleophilic compounds that trap the reactive species generated during deprotection.
Troubleshooting Guide
Problem: Incomplete coupling of this compound, leading to deletion sequences.
Below are strategies to troubleshoot and minimize incomplete coupling:
| Strategy | Description | Key Considerations |
| Double Coupling | Repeat the coupling step with a fresh solution of activated this compound. | This is a highly effective method to drive the reaction to completion, especially for difficult couplings. |
| Choice of Coupling Reagent | Use a more efficient coupling reagent. Reagents like HATU have been shown to be more effective than HBTU for sterically hindered amino acids due to the formation of a more reactive OAt-ester.[8] | See Table 1 for a comparison of common coupling reagents. |
| Extended Coupling Time | Increase the duration of the coupling reaction. | Monitor the reaction progress with a qualitative test like the Kaiser test to determine the optimal time. |
| Elevated Temperature | Performing the coupling at a slightly elevated temperature (e.g., 45°C) can increase the reaction rate and disrupt aggregation.[5] | Be cautious, as higher temperatures can also increase the risk of side reactions like racemization and δ-lactam formation. |
| Solvent Choice | Using alternative solvents to DMF, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can help to disrupt peptide aggregation. | The choice of solvent can also affect resin swelling and reagent solubility. |
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Notes |
| HATU | Aminium/Uronium Salt | 20 - 45 min | Very High | Generally considered one of the most efficient reagents, especially for hindered couplings. Lower risk of racemization compared to HBTU.[8] |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | High | A widely used and effective reagent, but may be less efficient than HATU for difficult sequences.[8] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | Moderate to High | A cost-effective option. The reaction is generally slower than with aminium/uronium salts. Can be a good choice to minimize racemization.[9] |
Problem: Side reactions during final cleavage and deprotection.
| Strategy | Description | Key Considerations |
| Use of Scavenger Cocktails | Add a mixture of scavengers to the TFA cleavage solution to trap reactive cationic species generated from the Pmc group and other protecting groups. | The composition of the scavenger cocktail should be tailored to the amino acid composition of the peptide. See Table 2 for common scavenger cocktails.[7] |
| Use of Boc-protected Tryptophan | If your sequence contains tryptophan, using Fmoc-Trp(Boc)-OH instead of Fmoc-Trp(For)-OH can help prevent sulfonation of the indole ring.[7] | The Boc group on the tryptophan side chain is cleaved simultaneously with other t-butyl-based protecting groups. |
Table 2: Common Scavenger Cocktails for Pmc Deprotection
| Reagent Cocktail | Composition (v/v/w for solids) | Primary Scavenged Species/Side Reaction Prevented |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General-purpose, effective for Trp, Met, Tyr, Cys modifications and Pmc byproducts.[7] |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common non-malodorous cocktail effective for many sequences, particularly when Trp is Boc-protected. TIS is an excellent scavenger for t-butyl cations.[7] |
| TFA/EDT/TIS/Water | TFA / Ethanedithiol / TIS / Water (92.5:2.5:2.5:2.5) | Recommended for peptides containing Cys(Trt) and multiple Arg(Pmc) residues. |
Experimental Protocols
Protocol 1: Double Coupling of this compound
-
Initial Coupling:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group with 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Prepare the activation solution: Dissolve this compound (3 eq.), your chosen coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activation solution to the resin and couple for the recommended time (e.g., 30-60 minutes).
-
-
Wash:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Prepare a fresh activation solution as described in step 1.
-
Add the fresh solution to the resin and couple for another 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Wash the resin thoroughly with DMF to prepare for the next deprotection step.
-
Protocol 2: HPLC Analysis for Deletion Sequences
-
Sample Preparation:
-
Cleave a small amount of the crude peptide from the resin using an appropriate cleavage cocktail (see Table 2).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of your peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak should correspond to your target peptide.
-
Look for earlier eluting peaks, which may correspond to deletion sequences.
-
Collect fractions corresponding to the main peak and any significant impurity peaks for mass spectrometry analysis to confirm their identities.
-
Visualizations
Caption: Mechanism of δ-lactam formation leading to deletion sequences.
Caption: Troubleshooting workflow for addressing Arg(Pmc) deletion sequences.
Caption: Side reactions during Pmc group cleavage and the role of scavengers.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: PMC Group Stability in Prolonged Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protecting group (PMC) stability issues encountered during prolonged synthesis cycles, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What does "prolonged synthesis cycle" mean in the context of PMC group stability?
A1: A prolonged synthesis cycle refers to multi-step chemical syntheses, such as the assembly of long peptides (typically over 30 amino acids) or other complex organic molecules. In these processes, protecting groups on reactive functionalities are subjected to repeated cycles of chemical treatments (e.g., deprotection of the N-terminal group, coupling of the next monomer). Each cycle increases the risk of premature cleavage of side-chain protecting groups or other unwanted side reactions, leading to impurities and lower yield.
Q2: What is protecting group orthogonality and why is it critical for long syntheses?
A2: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[1] For example, in Fmoc/tBu-based peptide synthesis, the N-terminal Fmoc group is base-labile (removed by piperidine), while the side-chain tert-Butyl (tBu) type groups are acid-labile (removed by trifluoroacetic acid).[1] This orthogonality is crucial because it allows for the selective deprotection of one functional group for the next reaction step, while ensuring that the other "permanent" side-chain protecting groups remain intact throughout dozens or even hundreds of cycles.[2]
Q3: Which amino acids are most prone to causing stability issues during prolonged SPPS?
A3: Certain amino acids are well-known for introducing complications. These include:
-
Aspartic Acid (Asp) and Asparagine (Asn): Prone to aspartimide formation, especially in sequences like -Asp-Gly- or -Asp-Ser-.[3]
-
Arginine (Arg): Can be difficult to couple and its protecting groups (like Pbf) can be challenging to remove or may lead to side reactions.[4] The guanidinium (B1211019) side chain can also promote peptide aggregation.
-
Cysteine (Cys): Susceptible to racemization, especially at the C-terminus, and can undergo various side reactions including β-elimination and disulfide scrambling.[5][6]
-
Histidine (His): The imidazole (B134444) side chain can interfere with coupling and is prone to racemization.[7]
-
Tryptophan (Trp): The indole (B1671886) side chain is sensitive to acid and can be modified by cationic species generated during cleavage.[8]
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems users may encounter, offering potential causes and solutions in a question-and-answer format.
Issue 1: Premature Cleavage of N-terminal Fmoc Group
Q: My analysis shows deletion sequences, suggesting the Fmoc group is being removed prematurely. What could be the cause and how can I fix it?
A: Premature Fmoc deprotection is often caused by the synthesis solvent, especially when performing reactions at elevated temperatures.
Causes and Solutions:
-
Solvent-Induced Deprotection: N,N-Dimethylformamide (DMF), a common solvent in SPPS, can decompose into dimethylamine, a secondary amine that can cleave the Fmoc group.[2] This effect is exacerbated at higher temperatures.
-
Solution 1: Use High-Purity Solvent: Always use fresh, high-purity, peptide-synthesis-grade DMF.
-
Solution 2: Switch Solvents: Consider replacing DMF with N-Methyl-2-pyrrolidone (NMP), which is often a better solvating agent and less prone to this type of degradation.[2]
-
Solution 3: Add an Acidic Additive: Adding a small amount of a weak acid, like 1-hydroxybenzotriazole (B26582) (HOBt), to the DMF washing steps can neutralize residual amines and has been shown to significantly reduce unwanted deprotection.[9]
-
-
Base Contamination: Residual piperidine (B6355638) from the previous deprotection step can carry over and cause partial deprotection during the subsequent coupling step.
-
Solution: Ensure a thorough washing protocol (at least 5-6 washes with DMF) after the piperidine treatment to completely remove the base.
-
Quantitative Data:
| Solvent Condition | Extent of Unwanted Fmoc Removal | Mitigation |
| DMF at 80°C | Up to 1.0 µmol per mL of solvent used | Add HOBt (reduces removal to ~0.1 µmol/mL)[9] |
| NMP at Room Temp. | Generally lower than DMF | N/A |
| DMF at Room Temp. | Lower than at 80°C, but risk increases with synthesis length | Use high-purity solvent; add HOBt[2][9] |
Issue 2: Aspartimide Formation in Asp-Containing Peptides
Q: I am synthesizing a peptide with an Asp-Gly sequence and my mass spectrometry results show a product with a mass loss of 18 Da. What is happening?
A: You are likely observing aspartimide formation. This is a common side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide (B58015) ring (the aspartimide) and eliminating the alcohol of the protecting group (e.g., t-butanol).[3] This intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl iso-peptide, and their D-isomers, which are often very difficult to separate.[3][10]
Solutions:
-
Modify Deprotection Conditions: The piperidine used for Fmoc removal is the primary catalyst for this side reaction.
-
Solution 1: Add an Acid: Adding a weak organic acid (e.g., 2% formic acid or acetic acid) to the 20% piperidine/DMF deprotection solution can significantly suppress aspartimide formation without impeding Fmoc removal.[11]
-
Solution 2: Use a Less Basic Reagent: For extremely sensitive sequences, consider using 2% 1,8-Diazabicycloundec-7-ene (DBU) with 2% piperidine, which can be more efficient and require shorter reaction times.
-
-
Use Specialized Protecting Groups: Standard Asp(OtBu) protection is often insufficient.
-
Solution: Employ bulkier side-chain protecting groups that sterically hinder the backbone nitrogen's attack. Examples include Fmoc-Asp(OMpe)-OH (3-methyl-3-pentyl) or Fmoc-Asp(OEpe)-OH (3-ethyl-3-pentyl).[3]
-
-
Backbone Protection: For the most challenging sequences, protecting the backbone amide nitrogen of the residue following the Asp is the most effective strategy.
-
Solution: Use a dipeptide building block like Fmoc-Asp(OtBu)-Dmb(Hmb)-Gly-OH, where a protecting group on the glycine (B1666218) nitrogen physically prevents the cyclization.
-
Issue 3: Incomplete Coupling or Deprotection with Sterically Hindered Residues
Q: My synthesis fails (incomplete coupling/deprotection) when I reach a sequence with multiple valine and isoleucine residues. What should I do?
A: This is a classic case of "difficult coupling" caused by peptide aggregation on the solid support. When the growing peptide chain is long and hydrophobic, it can fold into secondary structures (like β-sheets) that prevent reagents from reaching the N-terminus.[5]
Solutions:
-
Improve Solvation:
-
Solution 1: Change Solvent: Switch from DMF to NMP, which is a more powerful solvent for disrupting secondary structures.[2]
-
Solution 2: Use Chaotropic Salts: Add chaotropic salts like LiCl (e.g., 0.5 M) to the coupling and deprotection steps to disrupt aggregation.
-
-
Optimize Coupling Chemistry:
-
Solution 1: Use a Stronger Coupling Reagent: Switch from standard reagents like HBTU to more potent ones like HATU or PyBOP, especially for hindered amino acids.[5][12]
-
Solution 2: Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Solution 3: Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C), either with a heated reactor or a microwave synthesizer, can significantly increase reaction rates and break up aggregates.
-
-
Optimize Deprotection:
-
Solution: For difficult sequences, use a stronger deprotection cocktail, such as 2% DBU / 20% piperidine in DMF, and increase the deprotection time. Monitor completion carefully using the methods described below.
-
Issue 4: Side Reactions with C-Terminal Cysteine
Q: I am synthesizing a peptide with a C-terminal Cysteine and observing significant racemization and other impurities. How can I prevent this?
A: C-terminal Cysteine is highly susceptible to racemization (conversion from the L- to the D-isomer) and β-elimination during the repeated piperidine treatments of a long synthesis.[6][13] The choice of resin and protecting group is critical.
Solutions:
-
Resin Selection: Avoid using standard Wang-type resins.
-
Solution: Use a 2-Chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linker shields the C-terminal amino acid, significantly reducing the rate of racemization.[13]
-
-
Protecting Group Selection: The standard Trityl (Trt) group can sometimes be incompletely removed, or the resulting trityl cation can cause side reactions.
-
Solution 1: Ensure the final cleavage cocktail contains an effective scavenger for the trityl cation. Triisopropylsilane (TIS) is highly effective. A recommended cocktail is TFA/TIS/Water (95:2.5:2.5).[13]
-
Solution 2: Consider alternative protecting groups. Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization compared to Fmoc-Cys(Trt)-OH during prolonged piperidine exposure.[13]
-
Quantitative Data: C-Terminal Cys Racemization on Trt Resin
| Protecting Group | Exposure to 20% Piperidine/DMF | % Racemization |
| Cys(Trt) | 2 hours | ~6% |
| Cys(Trt) | 6 hours | ~23% |
| Cys(Dpm) | 6 hours | ~35% |
| Cys(MBom) | 6 hours | ~6% |
| Data adapted from studies on model dipeptides attached to a Trityl-type resin.[6] |
Key Experimental Protocols
Protocol 1: The Kaiser Test (Qualitative Monitoring of Free Primary Amines)
The Kaiser test is used to verify the completion of a coupling reaction. A positive result (blue beads) indicates free primary amines, meaning the coupling is incomplete.[7][14]
Reagents:
-
Reagent A: 1 mL of 0.01M KCN in water diluted into 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Collect a small sample of the peptide-resin (10-20 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Dark Blue Beads/Solution: Positive result. Coupling is incomplete. Recouple the amino acid.
-
Colorless/Yellow Beads and Solution: Negative result. Coupling is complete. Proceed to the next deprotection step.
Protocol 2: UV Monitoring of Fmoc Deprotection (Quantitative)
This method allows for real-time, quantitative monitoring of the Fmoc deprotection step by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a strong absorbance maximum around 301 nm.[15]
Procedure:
-
If using an automated synthesizer, ensure the UV detector is set to monitor the effluent at 301 nm.
-
During the Fmoc deprotection step, the piperidine solution flows through the resin bed.
-
The liberated DBF-piperidine adduct is carried into the waste stream and passes through the UV detector.
-
The synthesizer's software will generate a chromatogram showing the release of the Fmoc group.
-
A complete deprotection is indicated by the absorbance returning to baseline before the piperidine wash is complete. If the peak is broad or does not return to baseline, it indicates slow or incomplete deprotection, often due to aggregation.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. benchchem.com [benchchem.com]
Impact of scavenger choice on Pmc deprotection and side products.
Welcome to our technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group from arginine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern during Pmc deprotection, and what causes it?
The primary side reaction during the trifluoroacetic acid (TFA)-mediated deprotection of Pmc-protected arginine is the sulfonation of nucleophilic amino acid residues.[1][2] During cleavage, the Pmc group is released as a reactive sulfonyl cation. In the absence of effective scavengers, this cation can react with electron-rich side chains, leading to the formation of unwanted sulfonated byproducts. Residues that are particularly susceptible to this modification include arginine itself, tryptophan, serine, and threonine.[1][2]
Q2: How does the choice of arginine protecting group affect the outcome of deprotection?
The choice between Pmc and other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can significantly impact the efficiency of deprotection and the prevalence of side reactions. Pbf is generally more acid-labile than Pmc, requiring shorter cleavage times and reducing the risk of side reactions.[3] For instance, in the synthesis of a tryptophan-containing peptide, using Arg(Pbf) resulted in a 69% yield of the desired product after a 3-hour cleavage, compared to a 46% yield when Arg(Pmc) was used under the same conditions.
Q3: What are the most common scavengers used to prevent side reactions during Pmc deprotection?
A variety of scavenger "cocktails" are used to trap the reactive species generated during Pmc deprotection. Common scavengers and their primary targets include:
-
Triisopropylsilane (TIS): An effective scavenger for carbocations.
-
Water: Helps to hydrolyze carbocations.
-
1,2-Ethanedithiol (EDT): A potent scavenger, particularly for protecting tryptophan residues.
-
Thioanisole (B89551): Protects tryptophan and can accelerate the removal of the Pmc group.[4]
-
Phenol: Protects tyrosine and tryptophan residues.
-
Thiocresol: In combination with thioanisole, it has been found to be highly efficient in suppressing sulfonation.[1]
A widely used general-purpose cleavage cocktail is "Reagent K," which consists of TFA, phenol, water, thioanisole, and EDT.[5]
Troubleshooting Guide
Problem: My peptide shows a mass increase of +80 Da or +160 Da after cleavage.
-
Possible Cause: This mass increase is characteristic of sulfonation of one or more amino acid residues by the cleaved Pmc group.
-
Solution:
-
Optimize your scavenger cocktail: Ensure your cleavage cocktail contains effective scavengers for sulfonyl cations. A mixture of thioanisole and thiocresol has been reported to be particularly effective in suppressing sulfonation.[1]
-
Increase scavenger concentration: If you are already using scavengers, increasing their concentration may improve the quenching of reactive species.
-
Consider an alternative arginine protecting group: For particularly sensitive sequences, switching to the more labile Pbf protecting group for arginine can significantly reduce sulfonation side products.[3][6]
-
Problem: The deprotection of the Pmc group is incomplete.
-
Possible Cause: The Pmc group is relatively acid-stable and may require longer reaction times for complete removal, especially in peptides with multiple arginine residues.[3]
-
Solution:
-
Extend the cleavage time: Monitor the deprotection progress by HPLC and extend the reaction time as needed. For peptides with five or more Arg(Pmc) residues, cleavage may require up to three hours.[4]
-
Incorporate thioanisole: Thioanisole has been shown to accelerate the removal of the Pmc group in TFA.[4]
-
Repeat the cleavage step: If deprotection is still incomplete after an extended period, it is recommended to precipitate the peptide, wash it, and subject it to a second cleavage treatment with fresh reagents.
-
Data Presentation
Table 1: Comparison of Arginine Protecting Groups on Peptide Yield
| Arginine Protecting Group | Peptide Sequence | Cleavage Time | Yield of Desired Peptide | Reference |
| Arg(Pmc) | Tryptophan-containing peptide | 3 hours | 46% | |
| Arg(Pbf) | Tryptophan-containing peptide | 3 hours | 69% |
Experimental Protocols
Protocol 1: General TFA Cleavage of Pmc-Protected Peptides
-
Resin Preparation: Swell the Pmc-protected peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. A common cocktail for peptides containing Arg(Pmc) is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides also containing sensitive residues like tryptophan or cysteine, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v) is recommended.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. For a single Arg(Pmc) residue, a 2-hour reaction is often sufficient. For multiple Arg(Pmc) residues, extend the reaction time up to 3 hours, monitoring by HPLC if necessary.[4]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the purity of the crude peptide by HPLC and confirm its identity by mass spectrometry.
Visualizations
References
- 1. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
Solving solubility problems of Arg(Pmc)-containing protected peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Arg(Pmc)-containing protected peptides.
Troubleshooting Guide
Issue: My Arg(Pmc)-containing protected peptide is insoluble in standard organic solvents used for peptide synthesis (e.g., DMF, NMP).
This is a common challenge, often arising from peptide aggregation driven by intermolecular hydrogen bonding and the bulky, hydrophobic nature of the Pmc protecting group. Here is a step-by-step workflow to address this issue:
Caption: Troubleshooting workflow for insoluble Arg(Pmc)-peptides.
-
Initial Assessment: Confirm that the peptide has been properly dried and that the chosen solvent is of high purity.
-
Solvent Modification:
-
Switch to NMP or add DMSO: If you are using DMF, switch to N-Methyl-2-pyrrolidone (NMP) or add a small percentage of Dimethyl Sulfoxide (DMSO) to your solvent.[1]
-
"Magic Mixture": For extremely difficult cases, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate can be effective.[2]
-
-
Physical Disruption of Aggregates:
-
Sonication: Use a sonicator bath to apply ultrasonic energy, which can help break apart aggregated peptide chains.[1][3] Perform this in short bursts while keeping the sample cool to prevent degradation.
-
Gentle Heating: Carefully warm the mixture. Increased thermal energy can disrupt hydrogen bonds and improve solubility.[1]
-
-
Addition of Disaggregating Agents:
-
Proactive Measures During Synthesis: If solubility issues are anticipated or encountered repeatedly for a specific sequence:
-
Resin Choice: Synthesize the peptide on a low-substitution resin or a polyethylene (B3416737) glycol (PEG)-based resin (e.g., TentaGel), which can improve solvation of the growing peptide chain.[1]
-
Structure-Disrupting Elements: Incorporate pseudoprolines or depsipeptides into the peptide backbone during synthesis. These elements introduce kinks that disrupt the formation of stable secondary structures and subsequent aggregation.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing Arg(Pmc) have solubility problems?
A1: Several factors contribute to the poor solubility of Arg(Pmc)-containing peptides:
-
Aggregation: The primary cause is often the aggregation of peptide chains through intermolecular hydrogen bonding.[1]
-
Protecting Group: The Pmc group itself is large and hydrophobic, which can contribute to the overall low solubility of the protected peptide in some organic solvents. The guanidino group of arginine is protected during solid-phase peptide synthesis (SPPS) to enhance its solubility in the organic solvents used.[4]
-
Peptide Sequence: The presence of other hydrophobic amino acids in the sequence can exacerbate solubility issues.[5][6]
-
Secondary Structure: The peptide sequence may adopt a stable secondary structure (like a beta-sheet) that promotes self-association and aggregation.[7]
Q2: I have successfully synthesized my Arg(Pmc)-peptide, but it won't dissolve after cleavage and deprotection. What should I do?
A2: This is a common issue with the final, deprotected peptide, especially if it is rich in arginine and other hydrophobic residues. The approach to solubilization depends on the overall charge of the peptide.
Caption: Decision workflow for solubilizing deprotected peptides.
-
For Basic Peptides (Net Positive Charge): Since arginine is a basic amino acid, peptides rich in Arg will likely be basic.[4] Try dissolving the peptide in an acidic solution. Start with sterile water, and if that fails, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[5][8][9]
-
For Acidic Peptides (Net Negative Charge): If your peptide contains more acidic residues (Asp, Glu) than basic ones, try dissolving it in a slightly basic buffer, such as 0.1M ammonium bicarbonate.[10]
-
For Neutral or Very Hydrophobic Peptides: If the peptide has no net charge or is dominated by hydrophobic residues, you will likely need an organic solvent.[6][8] First, dissolve the peptide in a minimal amount of DMSO, DMF, or acetonitrile. Then, slowly add this solution dropwise into your desired aqueous buffer with constant stirring. Note that high concentrations of organic solvents may be incompatible with biological assays.
Q3: Is the Pmc protecting group the best choice for arginine?
A3: The choice of protecting group for arginine's side chain is critical. While Pmc is effective, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is now more commonly used, especially when the peptide sequence contains tryptophan. The Pbf group is more acid-labile than Pmc, meaning it can be removed more quickly and under milder conditions.[11][12] This reduces the risk of side reactions, such as the alkylation of tryptophan residues by the cleaved protecting group, which can be a significant problem with Pmc.[11][12]
Q4: Can L-Arginine itself be used to help dissolve my peptide?
A4: Yes, L-arginine (often as L-arginine hydrochloride) is widely used as an excipient in formulations to increase the solubility and stability of proteins and peptides.[13][14][15] It is thought to work by suppressing the aggregation of unfolded or partially folded peptide species.[13] Adding 50-500 mM L-arginine to your buffer can be an effective strategy to improve the solubility of a difficult peptide.[14][16]
Data Summary
The following table summarizes the general solubility guidelines for peptides based on their properties and the recommended solvent systems.
| Peptide Property | Primary Solubility Challenge | Recommended Initial Solvent | Secondary/Alternative Solvents |
| Arg(Pmc)-Protected Peptide (During Synthesis) | Aggregation in organic solvents | NMP, DMF with co-solvents (e.g., DMSO) | "Magic Mixture"[2], Solvents with chaotropic salts (e.g., LiCl)[1] |
| Deprotected Basic Peptide (High Arg content) | Poor solubility at neutral pH | Dilute aqueous acid (e.g., 10% Acetic Acid)[5] | Water, PBS (if soluble at ≤1 mg/mL)[9] |
| Deprotected Acidic Peptide | Poor solubility at neutral/acidic pH | Dilute aqueous base (e.g., 0.1M NH₄HCO₃) | Water, PBS[9] |
| Deprotected Hydrophobic Peptide | Poor aqueous solubility | DMSO, DMF, Acetonitrile[8] | Dilution into aqueous buffer, Guanidine-HCl, Urea |
Experimental Protocols
Protocol: Small-Scale Solubility Testing of a Deprotected Arg-Rich Peptide
This protocol allows you to efficiently test various solvents without consuming your entire peptide stock.
Materials:
-
Lyophilized peptide
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
Solvents to be tested:
-
Sterile deionized water
-
10% (v/v) Acetic Acid in water
-
0.1M Ammonium Bicarbonate in water
-
Dimethyl Sulfoxide (DMSO)
-
Methodology:
-
Aliquot the Peptide: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Carefully weigh out approximately 1 mg of peptide into four separate microcentrifuge tubes.
-
Calculate Solvent Volume: Determine the volume of solvent needed to reach your target concentration (e.g., for a 1 mg/mL solution, you would add 1 mL of solvent).
-
Test Aqueous Solvents:
-
To the first tube, add the calculated volume of sterile water. Vortex for 30 seconds. Observe the solution. If it is not clear, proceed to sonication.
-
To the second tube, add the calculated volume of 10% acetic acid. Vortex and observe.
-
To the third tube, add the calculated volume of 0.1M ammonium bicarbonate. Vortex and observe.
-
-
Sonication: If any of the aqueous solutions are cloudy or contain visible particles after vortexing, place the tube in a sonicator bath for 5-10 minutes.[1] Keep the water in the bath cool. Observe again.
-
Test Organic Solvent:
-
To the fourth tube, add a small, precise volume of DMSO (e.g., 50 µL) to create a high-concentration stock. Vortex thoroughly. The peptide should fully dissolve.
-
Slowly add your desired aqueous buffer (e.g., PBS) dropwise to the DMSO stock while vortexing, until you reach the final desired concentration. Observe for any precipitation.
-
-
Evaluation: Record which solvent system yields a clear, particle-free solution. This is the optimal solvent for your peptide under these conditions. Choose the mildest solvent system that is compatible with your downstream application.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jpt.com [jpt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
Validation & Comparative
A Researcher's Guide to HPLC-MS Analysis of Peptides Synthesized with Fmoc-Arg(Pmc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for arginine is a critical determinant of peptide purity and yield. This guide provides an objective comparison of Fmoc-Arg(Pmc)-OH with its common alternatives, supported by experimental data, and offers a detailed protocol for the subsequent HPLC-MS analysis of the synthesized peptide.
The Role of Arginine Protecting Groups in Fmoc SPPS
The guanidinium (B1211019) group of arginine is strongly basic and requires protection during Fmoc-based SPPS to prevent undesirable side reactions. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely used protecting group for this purpose due to its lability under the acidic conditions of the final cleavage step, typically using trifluoroacetic acid (TFA). However, the use of this compound is not without its challenges, which can impact the purity and yield of the final peptide.
Comparative Analysis of Arginine Protecting Groups
The performance of this compound is best understood in comparison to other commonly used arginine derivatives, primarily Fmoc-Arg(Pbf)-OH (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
| Parameter | This compound | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Mtr)-OH |
| Acid Lability | Good | Higher than Pmc | Lower than Pmc and Pbf |
| Cleavage Conditions | Standard TFA cocktails | Milder TFA conditions, faster cleavage | Harsher TFA conditions, longer cleavage |
| Peptide Yield | Can be lower, especially in tryptophan-containing peptides. A 3-hour cleavage with TFA resulted in 46% yield of a model peptide.[1] | Generally higher yields. The same 3-hour cleavage yielded 69% of the model peptide.[1] | Variable, can be lower due to incomplete deprotection. |
| Tryptophan Alkylation | Significant side reaction, especially in the absence of effective scavengers.[1] | Reduced tryptophan alkylation compared to Pmc.[1] | Can also lead to tryptophan modification. |
| O-Sulfonation of Ser/Thr | A known side reaction where the sulfonyl group can be transferred to serine or threonine residues during cleavage.[2] | Less reported, but possible due to the similar sulfonyl nature of the protecting group. | Also a known side reaction.[2] |
| Cost | Generally lower than Pbf. | Generally higher than Pmc. | Varies. |
Key Side Reactions Associated with this compound
Two major side reactions can compromise the purity of peptides synthesized with this compound:
-
Tryptophan Alkylation: During the acidic cleavage, the Pmc group can be released as a reactive carbocation that can alkylate the indole (B1671886) ring of tryptophan residues within the peptide sequence. This leads to the formation of a significant impurity that can be difficult to separate from the desired peptide.
-
O-Sulfonation of Serine and Threonine: The sulfonyl moiety of the Pmc group can be transferred to the hydroxyl groups of serine and threonine residues during TFA cleavage, resulting in the formation of O-sulfonated peptide impurities.[2] This side reaction is particularly problematic in the absence of appropriate scavengers.
Experimental Protocols
A detailed and reproducible protocol is essential for the successful analysis of a synthesized peptide.
Solid-Phase Peptide Synthesis (SPPS) and Cleavage
A standard Fmoc/tBu strategy is employed for the synthesis of the peptide on a solid support (e.g., Rink Amide resin). Following the final deprotection of the N-terminal Fmoc group, the peptide is cleaved from the resin and all side-chain protecting groups are removed.
Cleavage Cocktail:
-
For peptides without tryptophan, methionine, or cysteine:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
For peptides containing tryptophan:
-
94% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% 1,2-Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the appropriate cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual protecting groups.
-
Dry the crude peptide pellet under vacuum.
HPLC-MS Analysis of the Crude Peptide
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 214 nm and 280 nm |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 200 - 2000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
| Desolvation Gas Flow | 600 L/hr |
Note: The use of formic acid in the mobile phase is recommended for LC-MS analysis as it is more compatible with mass spectrometry than TFA, which can cause ion suppression.[3]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and HPLC-MS analysis of a peptide.
Caption: Major and side reaction pathways during the cleavage of a Pmc-protected peptide.
References
A Comparative Guide to the Purity Assessment of Crude Peptides Following Arg(Pmc) Cleavage
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful cleavage of side-chain protecting groups and subsequent purity assessment of the crude peptide are critical steps that dictate the quality and reliability of the final product. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely used protecting group for the guanidino function of arginine. Its removal, typically achieved with strong acid treatment, can present challenges such as incomplete deprotection and side reactions, necessitating robust analytical methods to accurately assess the purity of the resulting crude peptide.
This guide provides a comprehensive comparison of analytical techniques for purity assessment, an overview of alternative arginine protecting groups to Pmc, and detailed experimental protocols to aid in the meticulous evaluation of crude peptides post-cleavage.
Comparison of Arginine Protecting Groups
The choice of protecting group for arginine's side chain is a critical decision in SPPS, influencing both the synthesis and the final deprotection and cleavage steps. While Pmc is a common choice, several alternatives offer distinct advantages and disadvantages in terms of their acid lability and potential for side reactions.[1][2]
| Protecting Group | Structure | Cleavage Conditions | Cleavage Time | Advantages | Disadvantages |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Sulfonyl-based | High concentration of TFA (e.g., 95%)[3] | Can exceed 4 hours, especially with multiple Arg(Pmc) residues[4] | More acid labile than Mtr[5] | Prone to reattachment and alkylation of sensitive residues like Trp; can be difficult to scavenge[4][6] |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Sulfonyl-based | High concentration of TFA (e.g., 95%)[7] | Typically under 4 hours (often around 2 hours)[4] | More acid labile than Pmc, leading to faster deprotection; less prone to side reactions with Trp compared to Pmc[5][8] | Can still be slow to cleave in peptides with multiple arginine residues[9] |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Sulfonyl-based | Stronger acid conditions or prolonged TFA treatment[1] | 3 to 6 hours, can be up to 24 hours with multiple residues[10] | Generally stable to mild acid conditions | Less acid labile than Pmc and Pbf, requiring harsher cleavage conditions that can lead to side reactions[1][5] |
| (Boc)₂ (di-tert-butyloxycarbonyl) | Carbonyl-based | TFA-H₂O (95:5)[11] | Approximately 1 hour[11] | Rapid cleavage under standard conditions | Highly prone to δ-lactam formation; limited stability in DMF[12] |
| NO₂ (Nitro) | Nitro-based | HF or SnCl₂ reduction[5][11] | Varies with cleavage method | Prevents δ-lactam formation; stable in solution[11][13] | HF is highly hazardous; removal with SnCl₂ requires specific conditions[5][11] |
Comparison of Analytical Techniques for Purity Assessment
The most prevalent techniques for assessing the purity of crude peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Each method provides distinct and complementary information.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity[15] | Purity (% of the main peak area relative to the total peak area), presence of impurities.[16] | Robust, reproducible, excellent for quantification of purity.[17] | Does not provide molecular weight information, making impurity identification challenging. |
| LC-MS | Separation by liquid chromatography followed by mass analysis[14] | Purity, molecular weight of the target peptide and impurities.[18] | Provides molecular weight confirmation of the main peak and impurities, aiding in their identification.[14][19] | Ion suppression effects can complicate quantification; TFA, a common HPLC mobile phase additive, can suppress the MS signal.[20] |
Experimental Protocols
Protocol 1: Purity Assessment of Crude Peptide by RP-HPLC
This protocol outlines a general method for analyzing the purity of a crude peptide sample following cleavage and precipitation.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in an appropriate solvent to a concentration of approximately 1 mg/mL.[15] A common solvent is 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.[16]
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.[15]
2. HPLC System and Column:
-
System: An HPLC or UHPLC system equipped with a UV or Photodiode Array (PDA) detector.[15]
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).[15]
3. Mobile Phases:
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[15]
-
Detection Wavelength: 214 nm or 220 nm for the peptide backbone. A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues like tryptophan or tyrosine.[15]
-
Column Temperature: 30-45°C.[15]
-
Injection Volume: 10-20 µL.[15]
-
Gradient: A typical gradient is 5% to 60% Mobile Phase B over 20-30 minutes. This may need to be optimized for the specific peptide.[15]
5. Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of the crude peptide by dividing the peak area of the target peptide by the total peak area of all peaks and multiplying by 100.[16]
Protocol 2: Characterization of Crude Peptide by LC-MS
This protocol provides a general method for confirming the molecular weight of the target peptide and identifying impurities.
1. Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, typically at a concentration of 1 mg/mL.
2. LC-MS System and Column:
-
System: An LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).[14]
-
Column: A C18 reversed-phase column suitable for LC-MS analysis.
3. Mobile Phases:
-
To minimize ion suppression, formic acid (FA) is often preferred over TFA.[20]
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in acetonitrile.
4. Chromatographic and Mass Spectrometry Conditions:
-
Gradient: A gradient similar to that used for RP-HPLC analysis can be employed.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is typical for peptides.
-
Mass Range: Set a mass range that includes the expected mass-to-charge (m/z) ratios of the target peptide and potential impurities.
-
5. Data Analysis:
-
Analyze the chromatogram to identify the major peaks.
-
Examine the mass spectrum corresponding to each peak to determine the molecular weight of the eluting species.[14]
-
Compare the observed molecular weight of the main peak with the theoretical molecular weight of the target peptide to confirm its identity.
-
Analyze the mass spectra of impurity peaks to aid in their identification (e.g., deletion sequences, products of side reactions).
Visualizations
Caption: Workflow for Arg(Pmc) cleavage and purity assessment.
Caption: Comparison of Arginine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. scribd.com [scribd.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Analytical methods and Quality Control for peptide products [biosynth.com]
- 19. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Pmc vs. Tosyl: A Comparative Guide to Arginine Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the guanidino function of arginine is a critical decision in peptide synthesis. The choice between the more modern 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group and the traditional p-toluenesulfonyl (Tosyl or Tos) group significantly impacts deprotection strategies, reaction conditions, and the potential for side reactions, ultimately affecting the yield and purity of the final peptide.
This guide provides an objective comparison of the Pmc and Tosyl protecting groups for arginine, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your specific synthetic needs.
At a Glance: Pmc vs. Tosyl Protection
| Feature | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Tosyl (p-toluenesulfonyl) |
| Deprotection Conditions | Mildly acidic (TFA-based cocktails) | Harshly acidic (HF, TFMSA) or reductive cleavage |
| Acid Lability | More acid-labile | More acid-stable |
| Compatibility | Primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) | Primarily used in Boc-based SPPS |
| Common Side Reactions | Tryptophan alkylation, O-sulfonation of Ser/Thr | Modification of tryptophan, requires strong acid-resistant equipment |
| Deprotection Time | Generally shorter (e.g., 2-4 hours)[1] | Can be longer, especially with multiple Arg(Tos) residues (up to 2 hours)[2][3] |
Key Advantages of Pmc Protection
The primary advantage of the Pmc protecting group over the Tosyl group lies in its significantly greater acid lability. This allows for its removal under much milder acidic conditions, typically using trifluoroacetic acid (TFA), which is the same reagent used for the final cleavage of the peptide from most resins in Fmoc-based solid-phase peptide synthesis (SPPS).[4] This simplifies the overall synthetic workflow and avoids the need for hazardous and specialized equipment required for handling strong acids like hydrogen fluoride (B91410) (HF), which is often necessary for the complete removal of the Tosyl group.[2][5]
The order of increasing acid lability for common arginine side-chain protecting groups is generally considered to be: Tos < Mts < Mtr < Pmc < Pbf.[5] This positions Pmc as a significantly more labile group than Tosyl, facilitating its removal and reducing the potential for acid-catalyzed side reactions on the peptide.
Experimental Data and Performance Comparison
While direct head-to-head quantitative comparisons of deprotection yields between Pmc and Tosyl are not abundant in the literature, the performance of Pmc can be inferred from studies comparing it with the even more labile Pbf group. In one example, a 3-hour cleavage and deprotection with TFA resulted in a 46% yield of the desired peptide when Arg(Pmc) was used, compared to 69% when Arg(Pbf) was used.[4] This highlights a significant side reaction associated with Pmc, namely the alkylation of tryptophan residues.
Side Reactions
Tryptophan Alkylation: A major drawback of the Pmc group is its propensity to generate reactive cationic species during TFA cleavage, which can lead to the alkylation of sensitive residues, particularly tryptophan.[4][6] The extent of this side reaction is sequence-dependent.[6] While the use of scavengers is standard practice to mitigate this, it cannot always be completely prevented. The released Tosyl group during HF cleavage can also modify tryptophan residues, necessitating the use of scavengers in the cleavage cocktail.[1]
δ-Lactam Formation: The formation of a δ-lactam is a known side reaction during the activation of protected arginine for coupling, leading to a truncated and inactive peptide. Studies have shown that this side reaction can occur with both Fmoc-Arg(Pmc)-OH and Boc-Arg(Tos)-OH.[7] The extent of lactam formation is influenced by the coupling method and the nature of the amino acid being coupled to arginine.[7]
O-Sulfonation: During the TFA-mediated cleavage of Pmc-protected arginine residues, O-sulfonation of serine and threonine residues can occur as a side reaction, especially in the absence of suitable scavengers.[8]
Experimental Protocols
Synthesis of Protected Arginine Derivatives
Protocol 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the protection of the guanidino group of arginine with Pmc-Cl, followed by the introduction of the Fmoc group on the α-amino group. A general synthetic pathway is illustrated below. The specific reaction conditions, including solvents, bases, and temperatures, are optimized to maximize yield and purity.
Figure 1. General synthetic scheme for this compound.
Protocol 2: Synthesis of Boc-Arg(Tos)-OH
The synthesis of Boc-Arg(Tos)-OH typically starts with the tosylation of the guanidino group of arginine, followed by the protection of the α-amino group with a Boc group.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Byproducts in Fmoc-Arg(Pmc)-OH Synthesis and Application
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of reagents is paramount to achieving high yields of the target peptide. Fmoc-Arg(Pmc)-OH, a commonly used protected amino acid, can introduce several byproducts during its own synthesis and subsequent use in peptide assembly. This guide provides a comprehensive comparison of the byproducts associated with this compound and its alternatives, supported by available data and detailed experimental protocols.
Byproducts Originating from the Synthesis of Fmoc-Protected Arginine Derivatives
The synthesis of Fmoc-protected amino acids can itself be a source of impurities. The most common method involves the reaction of the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). This process can lead to the formation of several byproducts that may be present in the final product.
Key Synthesis-Related Byproducts:
-
Dipeptide Formation: A common side reaction is the formation of a dipeptide, such as Fmoc-Arg(Pmc)-Arg(Pmc)-OH. This occurs when the activated Fmoc-amino acid reacts with an already formed Fmoc-amino acid molecule instead of the intended amino acid.
-
β-Alanine Adducts: When Fmoc-OSu is used as the activating reagent, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-Arg(Pmc)-OH.[1] These impurities can be incorporated into the peptide chain, resulting in deletion mutants.
-
Fluorenemethanol: The use of Fmoc-Cl in the presence of water can lead to the formation of fluorenemethanol, a byproduct that needs to be removed during purification.[2]
The general synthetic pathway for Fmoc-protected amino acids and the formation of these byproducts are illustrated below.
Caption: Formation of byproducts during Fmoc-amino acid synthesis.
Byproducts in Peptide Synthesis and Cleavage: A Comparison of Arginine Protecting Groups
The choice of protecting group for the guanidino side chain of arginine is critical in minimizing side reactions during SPPS and the final cleavage step. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a popular choice, but it is associated with specific byproducts. Here, we compare it with a common alternative, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Key Byproducts from SPPS and Cleavage:
-
O-Sulfonation: During the trifluoroacetic acid (TFA)-mediated cleavage of the Pmc group, the sulfonyl moiety can be transferred to the hydroxyl groups of serine and threonine residues, forming O-sulfo-Ser/Thr derivatives. This is a known side reaction for sulfonyl-based protecting groups.
-
Tryptophan Alkylation: The carbocation generated during the cleavage of the Pmc group can alkylate the indole (B1671886) ring of tryptophan residues, leading to modified peptides.[3]
-
Incomplete Deprotection: The Pmc group is less acid-labile than the Pbf group, which can lead to incomplete removal, especially in peptides with multiple arginine residues, resulting in residual protected peptides.[4]
-
δ-Lactam Formation: During the coupling step, the activated carboxyl group of the protected arginine can undergo intramolecular cyclization to form a stable δ-lactam.[5][6][7] This side reaction deactivates the amino acid, preventing its incorporation into the peptide chain and leading to deletion sequences. This is a common problem for most protected arginine derivatives.
The Pbf protecting group is generally favored over Pmc due to its higher acid lability, which leads to faster and more complete deprotection and a reduction in side reactions, particularly the alkylation of tryptophan.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinetics: A Comparative Analysis of Pmc, Mtr, and Pbf Arginine Protecting Group Removal
For researchers, scientists, and professionals in drug development, the efficiency of arginine side-chain deprotection is a critical factor in solid-phase peptide synthesis (SPPS). The choice of protecting group—Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)—can significantly impact cleavage times, peptide purity, and overall yield. This guide provides an objective comparison of the removal kinetics of these three commonly used protecting groups, supported by experimental data and detailed protocols to aid in the selection of the optimal group for your synthetic strategy.
The acid-catalyzed removal of sulfonyl-based protecting groups from the guanidino function of arginine is a crucial final step in Fmoc-based SPPS. The lability of these groups to trifluoroacetic acid (TFA) dictates the required cleavage time and can influence the occurrence of side reactions. A clear hierarchy in acid lability has been established through extensive research.
The Established Order of Lability
The rate of cleavage for these protecting groups follows a well-defined trend, with Pbf being the most labile, followed by Pmc, and finally Mtr, which is the most resistant to acid cleavage.[1] This difference in lability is attributed to the electronic and steric properties of the respective aromatic moieties, which affect the stability of the carbocation intermediate formed during the deprotection reaction.
Pbf stands out as the most acid-labile among the three, a property attributed to its five-membered furan (B31954) ring structure.[1] This high lability translates to significantly shorter cleavage times, often under four hours, which is particularly advantageous for peptides containing multiple arginine residues.[2]
Pmc , with its six-membered chroman ring, is more stable to acid than Pbf but more labile than Mtr.[3] While effective, its removal can necessitate longer exposure to TFA, especially in sequences with several Arg(Pmc) residues.[2]
Mtr is the most robust of the three, requiring prolonged treatment with strong acids for complete removal.[1] Cleavage times for Mtr-protected arginines can extend up to 24 hours, which increases the risk of acid-sensitive side reactions elsewhere in the peptide.[4]
Quantitative Kinetic Comparison
While qualitative assessments of lability are widely reported, specific kinetic data provides a more precise measure of deprotection efficiency. The following table summarizes available quantitative data on the cleavage of Pmc, Mtr, and Pbf protecting groups. It is important to recognize that direct comparisons of data from different studies can be influenced by variations in peptide sequence, resin, and the specific composition of the cleavage cocktail.
| Protecting Group | Typical Cleavage Time with TFA-based Reagents | Observations and Quantitative Data |
| Pbf | < 4 hours[2] | Generally considered the most rapid to cleave. |
| Pmc | 2 - 4 hours; longer for multiple Arg(Pmc) residues[5] | In a 3-hour cleavage with TFA, a peptide containing Arg(Pmc) yielded 46% of the desired product.[6] |
| Mtr | 3 - 24 hours[4] | The extended cleavage times required for Mtr increase the potential for side reactions. |
Experimental Protocols
A detailed kinetic analysis of protecting group removal is essential for optimizing cleavage conditions and ensuring the integrity of the final peptide product. Below is a general protocol for conducting such an analysis using High-Performance Liquid Chromatography (HPLC).
Protocol for Kinetic Analysis of Arginine Protecting Group Removal
1. Materials and Reagents:
-
Peptide-resin with the arginine residue protected by Pmc, Mtr, or Pbf.
-
Cleavage Cocktail: A standard cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[4]
-
Quenching Solution: Cold diethyl ether.
-
HPLC System: A reverse-phase HPLC system with a C18 column.
-
HPLC Solvents: Acetonitrile (ACN) and water, both containing 0.1% TFA.
2. Experimental Procedure:
-
Resin Preparation: A known amount of the dried peptide-resin is placed in a reaction vessel.
-
Initiation of Cleavage: The cleavage cocktail is added to the resin at room temperature to initiate the deprotection reaction. The time of addition is recorded as t=0.
-
Time-Point Sampling: At predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, etc.), a small aliquot of the cleavage mixture is withdrawn from the reaction vessel.
-
Quenching: The collected aliquot is immediately added to a tube containing cold diethyl ether to precipitate the peptide and effectively quench the deprotection reaction.
-
Sample Preparation for HPLC: The precipitated peptide is pelleted by centrifugation, the ether is decanted, and the peptide is washed with additional cold ether. The dried peptide is then dissolved in a suitable solvent for HPLC analysis (e.g., 50% ACN/water with 0.1% TFA).
-
HPLC Analysis: The prepared sample is injected into the HPLC system. A gradient elution is typically used to separate the fully deprotected peptide from the partially protected and fully protected species. For example, a linear gradient of 5% to 95% ACN in water (both with 0.1% TFA) over 30 minutes can be effective.
-
Data Analysis: The peak areas corresponding to the protected and deprotected peptide are integrated. The percentage of deprotection at each time point is calculated to generate a kinetic profile of the cleavage reaction.
Visualizing the Workflow
The logical flow of a kinetic analysis experiment can be represented as follows:
References
A Comparative Guide to Arginine Protecting Groups in GMP Peptide Manufacturing: Evaluating Fmoc-Arg(Pmc)-OH
For researchers, scientists, and drug development professionals operating under Good Manufacturing Practice (GMP), the selection of raw materials is a critical decision that directly impacts the purity, yield, and safety of the final therapeutic peptide. The choice of protecting group for the highly reactive guanidino side chain of arginine is a key consideration in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive evaluation of Fmoc-Arg(Pmc)-OH and its common alternatives, Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Mtr)-OH, supported by comparative data and detailed experimental protocols to aid in making an informed decision for your GMP peptide manufacturing process.
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group for arginine was a significant advancement in Fmoc-based SPPS, offering milder cleavage conditions compared to its predecessors.[1] However, the landscape of peptide synthesis has evolved, and newer protecting groups now offer improved performance in specific contexts. This guide will delve into the nuances of these protecting groups, focusing on key performance indicators relevant to a GMP environment.
Comparative Performance of Arginine Protecting Groups
The ideal arginine protecting group should be stable throughout the synthesis, prevent side reactions, and be efficiently removed during the final cleavage step without compromising the integrity of the peptide. The following table summarizes the key performance characteristics of this compound and its main alternatives.
| Protecting Group | Chemical Name | Key Advantages | Key Disadvantages | Typical Crude Purity Range |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Good acid lability, removable with standard TFA cocktails.[1] | Prone to causing alkylation of tryptophan residues during cleavage.[1][2] Can cause O-sulfonation of Ser/Thr residues.[3] Slower cleavage than Pbf.[4][5] | 60-80% |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | More acid labile than Pmc, allowing for faster deprotection.[4][6] Significantly reduces tryptophan alkylation.[1][2][7] Generally provides higher peptide yields, especially for Trp-containing peptides.[1][2] | Can still cause O-sulfonation.[3] The bulky group can sometimes cause steric hindrance during coupling.[8] | 70-90% |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Acid labile. | Slower cleavage than Pmc and Pbf, potentially requiring extended deprotection times, which can lead to side reactions.[4][5] Prone to O-sulfonation of Ser/Thr residues.[3] Not ideal for peptides with multiple arginine residues.[2][5] | 50-70% |
A notable study highlighted the impact of the protecting group on the synthesis of a tryptophan-containing peptide. A 3-hour cleavage and deprotection treatment with trifluoroacetic acid (TFA) resulted in 46% of the desired peptide when this compound was used, compared to 69% when Fmoc-Arg(Pbf)-OH was employed.[1][2][3] This significant difference in yield underscores the importance of selecting the appropriate protecting group, particularly when sensitive residues are present in the peptide sequence.
Experimental Protocols
To ensure reproducible and reliable results in a GMP setting, well-defined experimental protocols are essential. The following are generalized protocols for key steps in SPPS involving arginine derivatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for the incorporation of an Fmoc-protected amino acid, including arginine derivatives, onto a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes.
-
Drain the resin and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA, NMM; 6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin and allow it to react for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF (3-5 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of scavengers is critical to prevent side reactions.
-
Resin Preparation: Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
For peptides containing tryptophan, especially when Pmc is used, the addition of 1-2% thioanisole (B89551) is recommended as a scavenger to reduce alkylation.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature. Deprotection times may need to be extended for peptides with multiple Arg(Mtr) or Arg(Pmc) residues.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of the crude peptide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent and filter before injection.
Visualizing the Workflow and Structures
To better understand the processes and molecules discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified chemical structures of this compound, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Mtr)-OH.
Conclusion and Recommendations for GMP Manufacturing
For GMP peptide manufacturing, the choice of raw materials must be justified based on performance, purity, and consistency. While this compound was a foundational reagent in Fmoc-SPPS, the data strongly suggests that Fmoc-Arg(Pbf)-OH is the superior choice in most applications, particularly for peptides containing tryptophan. The significantly lower risk of tryptophan alkylation and faster deprotection kinetics contribute to higher crude peptide purity and overall yield.[1][2][4] This can translate to a more efficient and cost-effective manufacturing process with a more favorable impurity profile, which is a critical consideration under GMP guidelines.
Fmoc-Arg(Mtr)-OH, due to its slower cleavage rate, is generally not recommended for the synthesis of peptides containing multiple arginine residues.[2][5] Its use should be limited to specific cases where its unique properties are advantageous and thoroughly justified.
Ultimately, the selection of the arginine protecting group should be based on a risk assessment that considers the specific peptide sequence, the presence of sensitive residues, and the overall manufacturing strategy. However, for new peptide development projects entering a GMP environment, Fmoc-Arg(Pbf)-OH represents the current industry standard and the most robust option for ensuring a high-quality final product.
References
Navigating Arginine Protection in Mass Spectrometry: A Comparative Guide to Arg(Pmc) Side Chain Fragmentation
For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the behavior of protecting groups in mass spectrometry is critical for accurate data interpretation. This guide provides a comprehensive comparison of the widely used Arg(Pmc) protecting group with its common alternative, Arg(Pbf), focusing on their implications for mass spectrometry analysis and outlining detailed experimental protocols.
In standard solid-phase peptide synthesis (SPPS) employing Fmoc chemistry, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a common choice for protecting the guanidinium (B1211019) side chain of arginine. However, it is crucial to note that under typical analytical workflows, the Pmc group is cleaved from the peptide during the final deprotection and resin cleavage step, usually with a strong acid such as trifluoroacetic acid (TFA)[1][2]. Consequently, for routine mass spectrometric analysis of synthetic peptides, the fragmentation pattern of the intact Arg(Pmc) side chain is generally not observed.
Nevertheless, scenarios exist where a peptide may be analyzed with the Pmc group still attached, such as in quality control of synthetic intermediates, analysis of protected peptide fragments, or in cases of incomplete deprotection. In such instances, understanding the potential fragmentation of the Pmc group is essential.
Mass Spectrometry Fragmentation of the Arg(Pmc) Side Chain
While direct experimental data on the mass spectrometry fragmentation pattern of the Arg(Pmc) side chain is not extensively documented in the literature, its fragmentation can be predicted based on its chemical structure and general principles of mass spectrometry. The Pmc group is a bulky aromatic sulfonyl moiety. Under collision-induced dissociation (CID), fragmentation is likely to occur at the sulfonyl linkage and within the pentamethylchroman ring system.
Potential fragmentation pathways for the Pmc group include:
-
Neutral Loss of the Protecting Group: The most probable fragmentation event would be the neutral loss of the entire Pmc group (mass: 266.36 Da)[3] from the peptide precursor ion. This would result in a fragment ion corresponding to the peptide with an unprotected arginine residue.
-
Fragmentation of the Chroman Ring: The pentamethylchroman ring system could undergo characteristic fragmentations, such as the loss of methyl groups (15 Da) or other small neutral molecules.
-
Cleavage at the Sulfonyl Group: The bond between the sulfonyl group and the chroman ring or the bond between the sulfonyl group and the arginine side chain could cleave, leading to characteristic fragment ions.
It is important to distinguish this from the fragmentation of the native arginine side chain, which typically involves losses of ammonia (B1221849) (NH3), guanidine, or parts of the guanidinium group[4]. In Electron Transfer Dissociation (ETD), which is known to preserve labile post-translational modifications, the Pmc group might remain intact on the peptide backbone, leading to c- and z-type fragment ions that retain the mass of the protecting group[5][6].
Comparison with Arg(Pbf) Protecting Group
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular alternative to Pmc for arginine protection. The primary advantages of Arg(Pbf) over Arg(Pmc) lie in the realm of peptide synthesis rather than their direct behavior in the mass spectrometer, as both are typically removed prior to analysis.
| Feature | Arg(Pmc) | Arg(Pbf) | Reference |
| Cleavage Conditions | Requires 50% TFA in DCM for complete removal. | More acid-labile, allowing for faster and more efficient removal under milder TFA conditions. | [1][2] |
| Side Reactions | Can lead to significant alkylation of tryptophan residues during cleavage. | Reduced alkylation of tryptophan, making it the preferred choice for Trp-containing peptides. | [1][2] |
| Use in Arginine-Rich Peptides | Slower removal can be problematic in peptides with multiple arginine residues. | Faster deprotection is advantageous for peptides with a high arginine content. | [1][2] |
Experimental Protocols
The following provides a generalized protocol for the analysis of synthetic peptides, assuming prior cleavage and deprotection.
Sample Preparation of Synthetic Peptides
-
Cleavage and Deprotection: The peptide is cleaved from the solid-phase resin and all protecting groups, including Arg(Pmc), are removed by treatment with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and residual cleavage reagents.
-
Solubilization: The dried peptide pellet is dissolved in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic solvent (Mobile Phase B) is used to elute the peptides from the column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used for peptides.
-
MS1 Scan: A full scan is performed to detect the precursor ions of the peptides eluting from the column.
-
MS2 Scan (Fragmentation): Data-dependent acquisition is typically employed, where the most intense precursor ions from the MS1 scan are selected for fragmentation by CID or ETD.
-
Data Analysis: The resulting MS/MS spectra are analyzed to confirm the peptide sequence and identify any modifications.
-
Visualizing the Workflow and Fragmentation
Diagram of the Peptide Analysis Workflow
Caption: General workflow for the analysis of synthetic peptides.
Conceptual Fragmentation of Unprotected Arginine Side Chain
Caption: Common fragmentation pathways of the unprotected arginine side chain.
Decision Tree for Arginine Protecting Group Selection
Caption: Decision guide for selecting an arginine protecting group.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Amino acid protecting groups [thegpm.org]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Arginine Derivatives: A Cost-Benefit Analysis of Fmoc-Arg(Pmc)-OH and Its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of success. The incorporation of arginine, with its bulky and highly basic guanidinium (B1211019) side chain, presents a particular challenge. This guide provides a comprehensive cost-benefit analysis of Fmoc-Arg(Pmc)-OH versus other commonly used arginine derivatives, primarily Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Mtr)-OH, supported by experimental data to inform the selection of the optimal reagent for your research needs.
The protection of the arginine side chain is crucial to prevent unwanted side reactions during peptide assembly. The most prevalent protecting groups for Fmoc-based SPPS are sulfonyl-based, including Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The selection of one over the other involves a trade-off between cost, coupling efficiency, the kinetics of deprotection, and the propensity for side reactions.
Performance Comparison: Pbf Emerges as the Preferred Choice
Experimental evidence and extensive use in the field have demonstrated that while all three derivatives enable the synthesis of arginine-containing peptides, their performance profiles differ significantly. The Pbf protecting group is now widely considered the standard for most applications due to its favorable combination of properties.
| Parameter | Fmoc-Arg(Pbf)-OH | This compound | Fmoc-Arg(Mtr)-OH |
| Relative Cost | Highest | Moderate | Lowest |
| Deprotection Rate | Fastest | Moderate | Slowest |
| Tryptophan Alkylation Risk | Low | High | Moderate |
| δ-Lactam Formation | Moderate | Higher | Lower |
| Overall Recommendation | Recommended | Use with caution, especially in Trp-containing peptides | Not recommended for routine synthesis |
In-Depth Analysis of Key Performance Metrics
Cost Analysis
A survey of various chemical suppliers indicates a clear cost hierarchy among the three arginine derivatives. Fmoc-Arg(Mtr)-OH is the most economical option, followed by this compound. Fmoc-Arg(Pbf)-OH is consistently the most expensive of the three. However, the initial cost of the amino acid derivative must be weighed against the potential downstream costs associated with lower yields, more complex purification procedures, and the potential for failed syntheses.
Deprotection Kinetics
The efficiency of the final deprotection step is a critical factor in peptide synthesis. The acid lability of the protecting group dictates the time required for its removal. The order of acid lability is Pbf > Pmc > Mtr.
Studies have shown that the Pbf group is cleaved 1.2 to 1.4 times faster than the Pmc group under standard trifluoroacetic acid (TFA) cleavage conditions.[1] Complete removal of the Pbf group is typically achieved within 1-2 hours, whereas Pmc can require 1-3 hours.[2][3] The Mtr group is significantly more acid-stable, often necessitating prolonged cleavage times, sometimes overnight, which can lead to degradation of the peptide.
Side Reactions: The Critical Differentiator
The propensity for side reactions is arguably the most important factor in choosing an arginine derivative. Two major side reactions are of particular concern: tryptophan alkylation and δ-lactam formation.
Tryptophan Alkylation: During TFA cleavage, the protecting groups are released as reactive cationic species that can alkylate the indole (B1671886) side chain of tryptophan residues. This is a significant issue with the Pmc group. In a comparative study synthesizing a tryptophan-containing peptide, the use of this compound resulted in a yield of only 46% of the desired peptide, whereas Fmoc-Arg(Pbf)-OH yielded 69% under the same conditions, with the difference attributed to a significant reduction in tryptophan alkylation.[4][5] The use of scavengers can mitigate this side reaction, but the inherent reactivity of the cleaved Pmc group poses a considerable risk.
δ-Lactam Formation: This intramolecular cyclization of the arginine side chain during the coupling step leads to a non-extendable chain, resulting in a truncated peptide. While this side reaction can occur with all arginine derivatives, studies have indicated that this compound has a higher propensity for δ-lactam formation compared to other derivatives.[6][7]
Experimental Protocols
To facilitate a direct comparison of these arginine derivatives in your own laboratory, the following experimental protocols are provided.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide to compare the performance of different Fmoc-Arg derivatives.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling agent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Comparative Analysis of Deprotection Kinetics
-
Synthesize a short model peptide (e.g., Ac-Ala-Arg-Gly-NH₂) on Rink Amide resin using this compound and Fmoc-Arg(Pbf)-OH in parallel syntheses.
-
After synthesis, treat aliquots of the peptidyl-resin with the cleavage cocktail (TFA/H₂O/TIS) for varying time points (e.g., 15, 30, 60, 90, 120, 180 minutes).
-
At each time point, quench the cleavage reaction by precipitating the peptide in cold ether.
-
Analyze the extent of deprotection in the crude peptide by RP-HPLC and mass spectrometry to identify the ratio of protected to deprotected peptide.
-
Plot the percentage of deprotection against time for each arginine derivative.
Protocol for Analysis of Tryptophan Alkylation
-
Synthesize a model peptide containing both arginine and tryptophan (e.g., Ac-Ala-Trp-Gly-Arg-NH₂) using this compound and Fmoc-Arg(Pbf)-OH in parallel.
-
Perform the final cleavage and deprotection step as described in the general SPPS protocol.
-
Analyze the crude peptide by RP-HPLC. The alkylated peptide will typically have a longer retention time than the desired product.
-
Quantify the percentage of the alkylated side-product by integrating the peak areas in the HPLC chromatogram.
-
Confirm the identity of the peaks by mass spectrometry.
Protocol for Analysis of δ-Lactam Formation
-
During the coupling step of the respective Fmoc-Arg derivative in the SPPS protocol, take a small aliquot of the resin at different time points (e.g., 30, 60, 120 minutes).
-
Cleave the peptide from these small resin samples.
-
Analyze the crude peptide by RP-HPLC and mass spectrometry to detect and quantify the truncated peptide resulting from δ-lactam formation.
Visualizing the Decision-Making Process
The selection of an appropriate arginine derivative can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting an arginine derivative.
Conclusion and Recommendation
Based on the available data, Fmoc-Arg(Pbf)-OH is the recommended choice for the majority of solid-phase peptide synthesis applications. Despite its higher initial cost, the benefits of faster deprotection kinetics, significantly lower risk of tryptophan alkylation, and generally higher peptide yields and purity often outweigh the price difference. The reduced need for extensive purification can lead to overall cost and time savings.
This compound may be considered for sequences that do not contain tryptophan and where cost is a major concern. However, researchers should be aware of the increased risk of side reactions, including δ-lactam formation, which may necessitate more rigorous purification.
Fmoc-Arg(Mtr)-OH is largely considered outdated for routine Fmoc-based SPPS due to its slow deprotection kinetics, which can jeopardize the integrity of the final peptide. Its use should be limited to specific applications where its unique properties are required and the extended cleavage times are acceptable.
Ultimately, the optimal choice of arginine derivative will depend on the specific peptide sequence, the scale of the synthesis, and the available resources. By carefully considering the cost-benefit trade-offs outlined in this guide, researchers can make an informed decision to maximize the success of their peptide synthesis endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
Illuminating the Structure of Fmoc-Arg(Pmc)-OH: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and professionals engaged in peptide synthesis and drug development, the unambiguous structural confirmation of protected amino acids is a critical quality control step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Fmoc-Arg(Pmc)-OH, a key building block in solid-phase peptide synthesis. We present a summary of expected NMR data, a detailed experimental protocol, and a comparison with common alternative arginine protecting groups.
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and a sulfonyl-based protecting group for the guanidinium (B1211019) side chain of arginine is a cornerstone of modern peptide chemistry. The choice of the side-chain protecting group can significantly influence the solubility, stability, and deprotection kinetics of the amino acid derivative. Here, we focus on this compound, where the side chain is protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group.
Comparative Analysis of NMR Data
To facilitate the identification and quality assessment of this compound, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts. These are compared with two common alternatives: Fmoc-Arg(Pbf)-OH (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Fmoc-Arg(Mtr)-OH (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The data is compiled from typical values observed for these classes of compounds in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for NMR analysis of protected amino acids.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) for Fmoc-Protected Arginine Derivatives in DMSO-d₆
| Proton Assignment | This compound (Expected) | Fmoc-Arg(Pbf)-OH (Reference) | Fmoc-Arg(Mtr)-OH (Reference) |
| Arginine α-CH | ~3.9 - 4.2 | ~3.9 - 4.2 | ~3.9 - 4.2 |
| Arginine β-CH₂ | ~1.5 - 1.7 | ~1.5 - 1.7 | ~1.5 - 1.7 |
| Arginine γ-CH₂ | ~1.4 - 1.6 | ~1.4 - 1.6 | ~1.4 - 1.6 |
| Arginine δ-CH₂ | ~3.0 - 3.2 | ~3.0 - 3.2 | ~3.0 - 3.2 |
| Fmoc CH | ~4.3 | ~4.3 | ~4.3 |
| Fmoc CH₂ | ~4.2 | ~4.2 | ~4.2 |
| Fmoc Aromatic CH | ~7.2 - 7.9 | ~7.2 - 7.9 | ~7.2 - 7.9 |
| Pmc/Pbf/Mtr Aromatic/Olefinic CH | Varies | Varies | Varies |
| Pmc/Pbf/Mtr Methyl Groups | ~1.2 - 2.6 | ~1.2 - 2.6 | ~2.0 - 3.8 |
| NH (Amide/Guanidinium) | Broad, variable | Broad, variable | Broad, variable |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) for Fmoc-Protected Arginine Derivatives in DMSO-d₆
| Carbon Assignment | This compound (Expected) | Fmoc-Arg(Pbf)-OH (Reference) | Fmoc-Arg(Mtr)-OH (Reference) |
| Arginine C=O | ~173 - 175 | ~173 - 175 | ~173 - 175 |
| Arginine Cα | ~53 - 55 | ~54.5 | ~53 - 55 |
| Arginine Cβ | ~28 - 30 | ~28 - 30 | ~28 - 30 |
| Arginine Cγ | ~24 - 26 | ~24 - 26 | ~24 - 26 |
| Arginine Cδ | ~40 - 42 | ~40 - 42 | ~40 - 42 |
| Arginine Cζ (Guanidinium) | ~156 - 158 | ~156 - 158 | ~156 - 158 |
| Fmoc CH | ~46 - 48 | ~46 - 48 | ~46 - 48 |
| Fmoc CH₂ | ~65 - 67 | ~65 - 67 | ~65 - 67 |
| Fmoc Aromatic C | ~120 - 144 | ~120 - 144 | ~120 - 144 |
| Pmc/Pbf/Mtr Aromatic/Olefinic C | Varies | Varies | Varies |
| Pmc/Pbf/Mtr Methyl C | ~11 - 20 | ~11 - 20 | ~15 - 22, ~55 (OCH₃) |
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for obtaining high-resolution spectra.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically done by monitoring the lock signal of the deuterated solvent.
3. ¹H NMR Spectroscopy:
-
Experiment: A standard one-dimensional ¹H NMR experiment is typically sufficient.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
4. ¹³C NMR Spectroscopy:
-
Experiment: A one-dimensional ¹³C NMR experiment with proton decoupling (e.g., broadband decoupling) is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: Approximately 250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to 39.52 ppm.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-Arg(Pmc)-OH for Laboratory Professionals
Essential guidance for the responsible management of Fmoc-Arg(Pmc)-OH waste, ensuring laboratory safety and regulatory compliance.
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a commonly used amino acid derivative in solid-phase peptide synthesis. Adherence to these protocols is essential to mitigate risks and ensure compliance with relevant regulations.
Hazard and Disposal Overview
This compound is a solid compound that, while not classified as acutely toxic, presents hazards that necessitate careful handling and disposal. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
The fundamental principle for the disposal of this compound is that it must be treated as chemical waste. It should never be disposed of in the regular trash or washed down the sink. All disposal procedures must be in accordance with federal, state, and local environmental control regulations.
| Characteristic | Summary of Data | Disposal Consideration |
| Physical State | Solid, powder | Collect and dispose of as solid chemical waste. |
| Chemical Name | Nα-Fmoc-N G-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine | Treat as a chemical substance; do not mix with other waste streams unless compatible. |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | Wear appropriate PPE. Avoid generating dust. Dispose of through a licensed chemical waste handler. |
| Disposal Method | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service. |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the disposal of this compound in various forms encountered in a laboratory setting.
Protocol 1: Disposal of Unused or Expired this compound
This procedure applies to the pure, solid chemical that is expired or no longer needed.
-
Container Preparation : Obtain a designated and compatible container for solid chemical waste. Ensure the container is clean, dry, and can be securely sealed.
-
Labeling : Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound". Also, note the date of accumulation.
-
Transfer : Carefully transfer the solid this compound into the labeled waste container. Avoid creating dust. A fume hood may be used to minimize inhalation exposure.
-
Sealing : Securely seal the container to prevent any leakage or spillage.
-
Storage : Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Waste Pickup : Arrange for the disposal of the container through your institution's EHS-approved chemical waste pickup service.
Protocol 2: Disposal of Spilled this compound
This procedure should be followed in the event of a small-scale spill of solid this compound.
-
Area Security : Cordon off the spill area to prevent unauthorized access.
-
PPE : Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat. A dust mask or respirator may be necessary depending on the scale of the spill.
-
Containment : Carefully sweep the solid material into a designated dustpan or onto a piece of cardboard. Avoid using methods that could generate dust.
-
Collection : Transfer the collected material into a labeled hazardous waste container as described in Protocol 1.
-
Decontamination : Clean the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as solid chemical waste in the same container.
-
Disposal : Seal the container and arrange for its pickup by a licensed waste disposal service.
Protocol 3: Disposal of Contaminated Labware
This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.
-
Segregation : Do not dispose of chemically contaminated items in the regular trash or biohazardous waste.
-
Containment : Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.
-
Labeling : The container should be clearly labeled as "Solid Chemical Waste" and may require a list of the chemical contaminants.
-
Disposal : Once the container is full, seal the bag and the container, and arrange for pickup by your authorized chemical waste handler.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste streams.
Essential Safety and Operational Guide for Handling Fmoc-Arg(Pmc)-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, logistical, and disposal information for Fmoc-Arg(Pmc)-OH, a common reagent in solid-phase peptide synthesis (SPPS). Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and splashes.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation.[1] |
| Body Protection | Lab coat | Protects clothing and skin from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when dust generation is likely, to prevent respiratory tract irritation.[1] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and prevent contamination. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All weighing and reagent preparation should be performed in a chemical fume hood to minimize inhalation of dust.[4]
-
Dissolution: When preparing for peptide synthesis, slowly add the solid this compound to the solvent (commonly DMF) to avoid splashing.
-
Peptide Coupling: During the coupling reaction, maintain the reaction vessel within the fume hood.
-
Cleavage: The Pmc protecting group is typically removed using a trifluoroacetic acid (TFA) cleavage cocktail.[5][6] TFA is highly corrosive and requires extreme caution. The cleavage procedure should be performed in a well-ventilated fume hood, and appropriate acid-resistant gloves and eye protection are mandatory. Scavengers are often added to the cleavage cocktail to prevent side reactions.[2]
-
Spill Management: In case of a spill, wear appropriate PPE. Carefully sweep the solid material into a designated hazardous waste container, avoiding dust generation.[7] Wipe the area with a damp cloth, which must also be disposed of as hazardous waste.[7]
Storage and Disposal
Proper storage and disposal are crucial for laboratory safety and environmental compliance.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperature is often between -20°C and -80°C for long-term stability.[8][9]
Disposal Plan:
Chemical waste from peptide synthesis involving this compound must be segregated and disposed of as hazardous waste.[7][10] Never dispose of this chemical or its associated waste down the drain or in regular trash.[10]
Waste Stream Segregation:
| Waste Stream | Description | Disposal Container |
| Solid Waste | Used resin, contaminated gloves, pipette tips, and weighing paper.[7][10] | Labeled "Hazardous Solid Waste" bag or container. |
| Halogenated Solvents | Dichloromethane (DCM) used for washing.[10] | Labeled "Halogenated Waste" container. |
| Non-Halogenated Solvents | Dimethylformamide (DMF) used as a reaction solvent.[10] | Labeled "Non-Halogenated Waste" container. |
| Acidic Waste | TFA "cleavage cocktails".[10] | Labeled, acid-resistant "Acidic Waste" or "TFA Waste" container.[10] |
| Basic Waste | Solutions containing piperidine (B6355638) for Fmoc group removal.[10] | Labeled "Basic Waste" container. |
All waste containers must be clearly labeled with their full chemical contents and associated hazards.[10] Disposal should be handled by a licensed hazardous waste management service in accordance with local, state, and federal regulations.[7][10]
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119831-72-0 Name: this compound [xixisys.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-Arg-OH | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
